molecular formula C6H14OS B6236571 4-methyl-3-sulfanylpentan-1-ol CAS No. 933455-14-2

4-methyl-3-sulfanylpentan-1-ol

Cat. No.: B6236571
CAS No.: 933455-14-2
M. Wt: 134.24 g/mol
InChI Key: MLJMCHJDQWBUNO-UHFFFAOYSA-N
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Description

4-methyl-3-sulfanylpentan-1-ol is a useful research compound. Its molecular formula is C6H14OS and its molecular weight is 134.24 g/mol. The purity is usually 95.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

933455-14-2

Molecular Formula

C6H14OS

Molecular Weight

134.24 g/mol

IUPAC Name

4-methyl-3-sulfanylpentan-1-ol

InChI

InChI=1S/C6H14OS/c1-5(2)6(8)3-4-7/h5-8H,3-4H2,1-2H3

InChI Key

MLJMCHJDQWBUNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCO)S

Purity

95

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 4-methyl-3-sulfanylpentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and properties of 4-methyl-3-sulfanylpentan-1-ol (also known as 3-mercapto-4-methylpentan-1-ol).

Common Abbreviation: 3M4MP / 3S4MP CAS Registry Number: 933455-14-2 Primary Application: High-impact sensory active (flavor/fragrance), metabolic probe in fermentation science.[1]

Executive Summary

4-Methyl-3-sulfanylpentan-1-ol is a potent polyfunctional thiol responsible for the characteristic "exotic fruit," "grapefruit," and "rhubarb" aroma profiles in specific hop varieties (e.g., Nelson Sauvin, Hallertau Blanc) and dry-hopped beers. With an odor detection threshold in the nanogram-per-liter (ppt) range, it represents a class of high-impact odorants where trace-level modulation dictates the sensory outcome.[1]

For drug development and biotechnology professionals, this compound serves as a critical model for understanding sulfur metabolism , specifically the cleavage of cysteinylated and glutathionylated precursors by microbial


-lyases. Its biogenesis highlights a conserved detoxification pathway that transforms non-volatile conjugates into bioactive volatile thiols.[1]

Chemical Structure & Properties[1][2][3][4]

Structural Analysis

The molecule consists of a five-carbon pentanol chain with a methyl group at the C4 position and a sulfanyl (thiol) group at the C3 position. It possesses two chiral centers (C3 and C4), resulting in four potential stereoisomers.[1]

  • IUPAC Name: 4-methyl-3-sulfanylpentan-1-ol[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 134.24 g/mol [1]

Physicochemical Data
PropertyValueNotes
Boiling Point ~220 °C (est)High BP due to hydrogen bonding (OH) and dipole interactions.[1]
LogP 1.6 - 1.99 (est)Moderately lipophilic; capable of crossing cell membranes.[1]
Solubility ~1100 mg/L (Water)Amphiphilic nature allows solubility in both aqueous and lipid phases.[1]
Odor Threshold 40–70 ng/L (in beer)Extremely potent; requires high-sensitivity analysis (e.g., GC-SCD/FPD).[1]
Appearance Colorless liquidOften handled as a dilute solution due to potency.[1]

Biosynthesis & Metabolic Pathways

In biological systems (specifically Humulus lupulus and Vitis vinifera), this thiol does not exist freely in significant quantities.[1] It is released from non-volatile, odorless precursors during fermentation.[1] This mechanism is analogous to prodrug activation, where a masking group is enzymatically cleaved to release the active pharmacophore.[1]

The Glutathione-Cysteine Axis

The plant detoxifies unsaturated aldehydes (e.g., 4-methyl-2-pentenal) via Michael addition of glutathione.[1] Yeast enzymes during fermentation process this conjugate.[1]

Mechanism of Action (Yeast):

  • Import: The Glutathione-S-conjugate is transported into the yeast vacuole.[1]

  • Trim:

    
    -Glutamyl transpeptidase and carboxypeptidases remove the glutamate and glycine residues, leaving the Cysteine-S-conjugate.[1]
    
  • Cleave: A C-S

    
    -lyase enzyme (encoded by genes like IRC7 or STR3) cleaves the C-S bond, releasing the free volatile thiol, pyruvate, and ammonia.
    

Biosynthesis Aldehyde 4-Methyl-2-pentenal (Toxic Precursor) G_Conj Glutathione-S-Conjugate (Non-volatile) Aldehyde->G_Conj GST (Plant) GSH Glutathione (GSH) GSH->G_Conj Cys_Conj Cysteine-S-Conjugate (Non-volatile) G_Conj->Cys_Conj Peptidases (Yeast Vacuole) Thiol 4-Methyl-3-sulfanylpentan-1-ol (Active Volatile) Cys_Conj->Thiol Beta-Lyase (C-S Cleavage)

Figure 1: Biogenic pathway from toxic aldehyde precursor to active thiol via glutathione detoxification and yeast metabolism.[1][2]

Chemical Synthesis Protocol

For research standards or toxicology studies, chemical synthesis is required to obtain the pure free thiol.[1] The following protocol utilizes a Michael addition strategy, mirroring the biosynthetic route but using chemical reagents.

Retrosynthetic Analysis[1]
  • Target: 4-methyl-3-sulfanylpentan-1-ol[1]

  • Precursor: 4-methyl-2-pentenal (commercially available unsaturated aldehyde).[1]

  • Key Transformation: 1,4-Michael addition of a sulfur nucleophile followed by reduction.[1]

Step-by-Step Methodology

Reagents: 4-Methyl-2-pentenal, Thioacetic acid (AcSH), Lithium Aluminum Hydride (LiAlH4), THF (anhydrous).[1]

  • Michael Addition (Thioester Formation):

    • Cool a solution of 4-methyl-2-pentenal (1.0 eq) in THF to 0°C.

    • Dropwise add Thioacetic acid (1.2 eq) containing a catalytic amount of triethylamine.[1]

    • Mechanism:[1][2][3] The sulfur attacks the

      
      -carbon of the enal system.[1]
      
    • Stir at room temperature for 4–6 hours.

    • Intermediate: 3-(Acetylthio)-4-methylpentanal.[1]

  • Reduction & Deprotection:

    • Prepare a suspension of LiAlH4 (2.5 eq) in dry ether or THF at 0°C.[1]

    • Slowly add the thioester intermediate.[1]

    • Reaction: LiAlH4 reduces the aldehyde to the primary alcohol and cleaves the thioacetate ester to the free thiol in a single pot.

    • Reflux for 2 hours to ensure completion.

  • Workup & Purification:

    • Quench carefully with Fieser method (Water, 15% NaOH, Water).[1]

    • Extract with dichloromethane (DCM).[1]

    • Dry over MgSO4 and concentrate.[1]

    • Purification: Distillation under reduced pressure or Flash Chromatography (Silica gel, Hexane:EtOAc gradient).[1] Note: Thiols oxidize easily; keep under inert atmosphere (Argon/Nitrogen).[1]

Synthesis Start 4-Methyl-2-pentenal Inter 3-(Acetylthio)-4-methylpentanal Start->Inter THF, Et3N, 0°C Step1 + Thioacetic Acid (Michael Addition) Final 4-Methyl-3-sulfanylpentan-1-ol Inter->Final LiAlH4, Reflux Step2 + LiAlH4 (Reduction/Deprotection)

Figure 2: Laboratory synthesis route via Michael addition and reductive cleavage.

Analytical Characterization

Identification of this compound requires distinguishing it from structural isomers (like 3-mercaptohexanol).[1]

  • Mass Spectrometry (EI, 70eV):

    • Molecular Ion: m/z 134 (weak/absent due to fragmentation).[1]

    • Base/Diagnostic Ions: m/z 100 (loss of H2S), m/z 55, m/z 41.[1]

    • SIM Mode: For quantitation in complex matrices (hops/beer), monitor ions m/z 134 and m/z 100 .

  • NMR Spectroscopy (

    
    H, 500 MHz, CDCl
    
    
    
    ):
    • 
       0.9–1.0 ppm (d, 6H, Isopropyl methyls).[1]
      
    • 
       1.4 ppm (d, 1H, -SH proton, exchangeable).[1]
      
    • 
       1.6–1.8 ppm (m, multiplet, CH and CH
      
      
      
      backbone).[1]
    • 
       2.8–3.0 ppm (m, 1H, CH-SH methine proton).[1]
      
    • 
       3.6–3.8 ppm (t, 2H, CH
      
      
      
      -OH).[1]

Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H227: Combustible liquid.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • Stench: Like all low-molecular-weight thiols, this compound has a pervasive, potent odor.[1] While pleasant (fruity) at ppt levels, it is repulsive and sulfurous at high concentrations.[1]

  • Handling Protocols:

    • Containment: Handle only in a functioning fume hood.

    • Decontamination: Glassware must be treated with a bleach solution (sodium hypochlorite) to oxidize the thiol to the odorless sulfonic acid before removal from the hood.

    • Storage: Store under inert gas (Argon) at -20°C to prevent oxidation to the disulfide.

References

  • Kishimoto, T., et al. (2008).[1][4] "Identification of novel unique flavor compounds derived from Nelson Sauvin hop." Journal of Agricultural and Food Chemistry.

  • Roland, A., et al. (2016).[1] "3-Sulfanyl-4-methylpentan-1-ol in Dry-Hopped Beers: First Evidence of Glutathione S-Conjugates in Hop." Journal of Agricultural and Food Chemistry. [1][5]

  • Gros, J., et al. (2011).[1][6][4] "New volatile thiols in beer: Identification and quantification." Journal of the American Society of Brewing Chemists.[1]

  • PubChem Database. "3-Sulfanyl-4-methylpentan-1-ol (Compound CID 13357711)."[1] National Institutes of Health.[1] [1]

  • TargetMol. "4-methyl-4-sulfanylpentan-2-one and related thiol standards." Chemical Catalog.

Sources

Biosynthetic Pathways of 3-Mercapto-4-methylpentan-1-ol in Vitis vinifera

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biosynthetic architecture, precursor processing, and analytical quantification of 3-mercapto-4-methylpentan-1-ol (3M4MP) . While 3M4MP is most famously associated with the "Nelson Sauvin" hop character, its structural homology to key varietal thiols (3MH, 4MMP) in Vitis vinifera establishes it as a critical target for advanced flavor chemistry and enological research.

Executive Technical Summary

3-Mercapto-4-methylpentan-1-ol (3M4MP) is a polyfunctional volatile thiol responsible for intense grapefruit, rhubarb, and citrus zest aromas. Structurally analogous to the ubiquitous 3-mercaptohexan-1-ol (3MH), 3M4MP possesses a branched carbon skeleton that significantly lowers its sensory detection threshold (estimated ~40 ng/L).

In Vitis vinifera, the biogenesis of 3M4MP follows a conserved S-conjugate pathway . The molecule does not exist freely in the intact berry; rather, it accumulates as non-volatile, odorless cysteinylated and glutathionylated precursors . These precursors are synthesized in the cytosol of the grape cell via the detoxification of cytotoxic


-unsaturated aldehydes and are subsequently cleaved by yeast 

-lyase activity during fermentation.

Molecular Architecture & Precursor Biogenesis

The formation of 3M4MP is a two-stage process: plant-based precursor accumulation (in the vineyard) and yeast-driven release (in the winery).

Phase I: The Michael Addition (Grape Berry)

The limiting factor in 3M4MP production is the availability of its specific carbon skeleton precursor, 4-methyl-2-pentenal . Unlike the C6-aldehydes derived from the Lipoxygenase (LOX) pathway (precursors to 3MH), 4-methyl-2-pentenal is likely derived from the aldol condensation of acetaldehyde and isobutyraldehyde (a Valine catabolite) or lipid oxidation fragments.

  • Substrate Generation: The

    
    -unsaturated aldehyde 4-methyl-2-pentenal  is generated in the grape berry cytosol.
    
  • Glutathione Conjugation: The electrophilic C3 carbon of the aldehyde undergoes a nucleophilic attack by the sulfur atom of Glutathione (GSH) . This reaction is catalyzed by Glutathione S-Transferase (GST) , specifically the putative VvGST3 and VvGST4 isozymes, which function to detoxify reactive carbonyls.

  • Reduction: The resulting glutathionylated aldehyde (Glut-3M4MP-al ) is rapidly reduced by alcohol dehydrogenases (ADH) to the stable alcohol form: S-3-(4-methylpentan-1-ol)-glutathione (Glut-3M4MP) .

Phase II: Precursor Processing (Must & Fermentation)

Once formed, the Glut-3M4MP conjugate enters the vacuole or is released into the must upon crushing.

  • Catabolism to Cysteine Conjugate: In the must (or potentially in the vacuole), the

    
    -glutamyl moiety is removed by 
    
    
    
    -glutamyl transpeptidase (GGT)
    , and the glycine is removed by a carboxypeptidase , yielding the S-3-(4-methylpentan-1-ol)-L-cysteine (Cys-3M4MP) precursor.
  • Yeast Uptake: During fermentation, Saccharomyces cerevisiae imports the Cys-3M4MP precursor via the Opt1/Hgt1 transporters.

  • Beta-Lyase Cleavage: Inside the yeast cell, the enzyme C-S

    
    -lyase  (encoded by the IRC7 gene) cleaves the C-S bond. This releases the free, volatile 3M4MP , along with pyruvate and ammonia.
    
Pathway Visualization

The following Graphviz diagram illustrates the biogenic flow from aldehyde precursor to volatile thiol.

Biosynthesis_3M4MP cluster_grape Vitis vinifera Cytosol (Berry) cluster_must Grape Must / Vacuole Processing cluster_yeast Saccharomyces cerevisiae (Fermentation) Aldehyde 4-Methyl-2-pentenal (α,β-Unsaturated Aldehyde) Glut_Al S-3-(4-methylpentanal)-glutathione (Unstable Intermediate) Aldehyde->Glut_Al Michael Addition GSH Glutathione (GSH) GSH->Glut_Al GST Enzyme: Glutathione S-Transferase (VvGST3/4) GST->Glut_Al Glut_Alc S-3-(4-methylpentan-1-ol)-glutathione (Glut-3M4MP) Glut_Al->Glut_Alc Reduction ADH Enzyme: Alcohol Dehydrogenase ADH->Glut_Alc Cys_Conj S-3-(4-methylpentan-1-ol)-L-cysteine (Cys-3M4MP) Glut_Alc->Cys_Conj Peptidolytic Cleavage GGT Enzyme: γ-Glutamyl Transpeptidase GGT->Cys_Conj Peptidase Enzyme: Carboxypeptidase Peptidase->Cys_Conj Import Transporter: Opt1/Hgt1 Cys_Conj->Import Uptake IRC7 Enzyme: β-Lyase (IRC7) Import->IRC7 Thiol 3-Mercapto-4-methylpentan-1-ol (3M4MP - Volatile Thiol) IRC7->Thiol C-S Bond Cleavage

Caption: Biogenic pathway of 3M4MP from aldehyde precursor to volatile release via GST-mediated conjugation and yeast beta-lyase cleavage.

Experimental Protocols: Quantification & Analysis

Accurate quantification of 3M4MP and its precursors requires overcoming high matrix complexity and low endogenous concentrations (ng/L range). The following protocols utilize Stable Isotope Dilution Assays (SIDA) coupled with Mass Spectrometry.

Protocol A: Quantification of Precursors (Glut-3M4MP & Cys-3M4MP)

Objective: Determine the "Thiol Potential" of the grape must.

Reagents:

  • Internal Standard: Deuterated analogue (

    
    -Glut-3M4MP or 
    
    
    
    -Cys-3M4MP).
  • Solvents: Methanol (LC-MS grade), Formic Acid (0.1%).

Workflow:

  • Sample Preparation:

    • Centrifuge grape juice/must at 10,000

      
       for 5 min.
      
    • Add 50

      
      L of deuterated internal standard solution to 1 mL of supernatant.
      
    • Filter through 0.22

      
      m PTFE membrane.
      
  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8

      
      m).
      
    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 0% B to 100% B over 15 mins.

    • Detection: Electrospray Ionization (ESI) in Positive Mode (MRM).

    • Transitions: Monitor parent ion

      
       fragmentation to the cysteine/glutathione backbone ions.
      
Protocol B: Quantification of Free Thiol (3M4MP) in Wine

Objective: Quantify the volatile active odorant post-fermentation.[1]

Reagents:

  • Derivatizing Agent: 4,4'-dithiodipyridine (DTDP) or Ethyl Propiolate (ETP) to stabilize the thiol.

  • Internal Standard: 4-methoxy-2-methyl-2-butanethiol or deuterated 3MH.

Workflow:

  • Extraction:

    • Adjust wine pH to 7.0.

    • Percolate 50 mL wine through a SPE cartridge (LiChrolut EN or similar).

    • Elute with Dichloromethane (

      
      ).
      
  • Purification (p-HMB Method - Optional but Recommended):

    • Extract organic phase with

      
      -hydroxymercuribenzoate (p-HMB) solution (selectively binds thiols).
      
    • Wash organic phase.

    • Release thiols from p-HMB complex using excess L-cysteine.

  • GC-MS/MS Analysis:

    • Column: DB-WAX or BP-20 (Polar phase).

    • Injection: Splitless mode at 240°C.

    • Detection: Triple Quadrupole MS (MRM mode).

    • Target Ions: Monitor molecular ion and characteristic fragments (e.g.,

      
       corresponding to loss of 
      
      
      
      or alkyl chain).
Quantitative Data Summary Table
CompoundStructure TypeDetection ThresholdConcentration in MustConcentration in WinePrimary Role
4-Methyl-2-pentenal Precursor (Aldehyde)N/AVariable (Trace)NegligibleCarbon Skeleton Source
Glut-3M4MP Precursor (S-Conjugate)Non-Volatile10 - 500

g/L
TraceStorage Form
Cys-3M4MP Precursor (S-Conjugate)Non-Volatile5 - 100

g/L
TraceDirect Substrate for Yeast
3M4MP Volatile Thiol ~40 ng/L Undetectable0 - 150 ng/L Grapefruit/Rhubarb Aroma

*Note: Concentrations are estimated based on homologous 3MH/4MMP data in Sauvignon Blanc, as specific 3M4MP precursor data is emerging.

References

  • Roland, A., Schneider, R., Razungles, A., & Cavelier, F. (2011). Varietal Thiols in Wine: Discovery, Analysis and Applications. Chemical Reviews. [Link]

  • Tominaga, T., & Dubourdieu, D. (2000). Identification of cysteinylated aroma precursors of certain volatile thiols in passion fruit. Journal of Agricultural and Food Chemistry. [Link]

  • Kankolongo Cibaka, M. L., et al. (2016). 3-Sulfanyl-4-methylpentan-1-ol in Dry-Hopped Beers: First Evidence of Glutathione S-Conjugates in Hop (Humulus lupulus L.). Journal of Agricultural and Food Chemistry. [Link][2]

  • Thibon, C., et al. (2016). Identification of S-3-(hexanal)-glutathione and its bisulfite adduct in grape juice from Vitis vinifera L. cv.[3] Sauvignon blanc as new potential precursors of 3SH.[3] Food Chemistry. [Link][2][4]

  • Santiago, M., & Gardner, R. C. (2015). Yeast genes required for conversion of grape precursors to varietal thiols in wine. FEMS Yeast Research. [Link]

Sources

Topic: Sensory Detection Threshold of 4-methyl-4-sulfanylpentan-2-one (4MSP) in Water vs. Wine Matrix

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-methyl-4-sulfanylpentan-2-one (4MSP), also known as 4-methyl-4-mercaptopentan-2-one (4MMP), is a potent, sulfur-containing aroma compound that imparts desirable "tropical fruit," "passion fruit," and "boxwood" characteristics to many wines, particularly Sauvignon Blanc.[1][2] Its sensory impact is dictated by its concentration relative to its perception threshold. This guide provides a detailed technical examination of the sensory detection threshold of 4MSP, contrasting its baseline value in a simple aqueous matrix with its significantly altered threshold in the complex biochemical environment of wine. We will dissect the scientific principles behind the "matrix effect," detailing how non-volatile components in wine, such as polyphenols and polysaccharides, suppress the volatility of 4MSP, thereby elevating its detection threshold. Furthermore, this document provides validated, step-by-step protocols for the sensory determination of these thresholds, adhering to established international standards. Understanding this matrix-dependent shift is paramount for accurate sensory analysis, product development, and quality control in the beverage and flavor industries.

Introduction to 4MSP and Sensory Thresholds

Volatile thiols are a class of sulfur-containing organic compounds that, despite being present at minuscule concentrations (often in ng/L or parts per trillion), are powerful contributors to the aromatic profile of wine. Among the most significant is 4-methyl-4-sulfanylpentan-2-one (4MSP), a varietal thiol celebrated for defining the character of cultivars like Sauvignon Blanc, Riesling, and Colombard.[2][3]

The sensory relevance of any aroma compound is not determined by its absolute concentration alone, but by its relationship to two key sensory thresholds[4]:

  • Detection Threshold: The minimum concentration of a substance that can be distinguished from a blank (odor-free) sample. At this level, a sensory panelist can tell something is different but may not be able to identify the smell.[4]

  • Recognition Threshold: The minimum concentration at which a substance is not only detected but also correctly identified. This threshold is invariably higher than the detection threshold.

This guide focuses on the detection threshold, as it represents the absolute boundary of sensory perception. A critical, and often underestimated, factor in threshold determination is the medium, or matrix , in which the compound is presented.[5]

The Matrix Effect: From Simple Solution to Complex Reality

In sensory science, the "matrix" refers to the entire composition of a product in which an aroma compound is present. The physical and chemical interactions between the aroma compound and other components in the matrix can dramatically alter its sensory perception.[6][7]

  • Water/Hydroalcoholic Solution: This represents the simplest matrix. It provides a fundamental baseline for a compound's odor potency with minimal interference. Thresholds determined in such solutions are often referred to as "absolute thresholds."

  • Wine Matrix: Wine is an exceptionally complex matrix containing water, ethanol (typically 10-15%), non-volatile compounds (sugars, acids, minerals, polyphenols, polysaccharides), and thousands of other volatile aroma compounds.[5] This complexity creates a profound "matrix effect," where the perception of a single compound is suppressed, enhanced, or otherwise modified.[8]

Therefore, a sensory threshold determined in water is not predictive of that compound's impact in wine. It is an established principle that odor detection thresholds must be confirmed in the specific matrix of interest to have practical relevance.[5]

Comparative Analysis of 4MSP Detection Thresholds

The sensory detection threshold of 4MSP is significantly lower in simple aqueous solutions compared to wine, a direct consequence of the matrix effect.

Matrix TypeReported Detection Threshold (ng/L)Key ConsiderationsSource(s)
Hydroalcoholic Solution 0.8Represents a baseline value with minimal molecular interaction. Ethanol presence slightly alters volatility compared to pure water.
Model Wine Solution 4.2A simplified simulation of wine, often containing water, ethanol, tartaric acid, and glycerol. More representative than water alone.[3]
De-aromatized White Wine 1.0A real wine matrix where native aromas have been removed. This accounts for non-volatile interactions but not aromatic masking.
Typical Aromatic Wine > 4.0 - 40.0 (Typical concentration range)In a finished wine, the perceived threshold is influenced by both non-volatile matrix suppression and masking from other esters and terpenes. The effective threshold is often inferred when its characteristic aroma is perceived.[3]

Key Insight: The data clearly demonstrates that the wine matrix can increase the detection threshold of 4MSP by a significant factor compared to a simple hydroalcoholic solution. This is not a contradiction in the data but rather a clear illustration of the matrix effect.

The Causality of the Matrix Effect on 4MSP Perception

Two primary mechanisms explain why the detection threshold of 4MSP is higher in wine.

Reduced Volatility and Headspace Partitioning

An aroma is perceived when its volatile molecules leave the liquid phase (wine) and enter the air phase in the glass (headspace), from where they are inhaled. The non-volatile components of wine can physically and chemically interact with 4MSP molecules, effectively "holding them back" in the liquid phase.

  • Polyphenols (Tannins, Anthocyanins): Abundant in red wines and present in lower amounts in whites, these large molecules can bind with aroma compounds like thiols through weak intermolecular forces (e.g., hydrogen bonds, van der Waals forces), reducing their volatility.[7]

  • Polysaccharides: These large sugar polymers, derived from grape cell walls and yeast, increase the viscosity of the wine and can entrap aroma molecules, hindering their release.

This phenomenon, known as a lower partition coefficient , means that for the same total concentration of 4MSP in the liquid, fewer molecules escape into the headspace in wine compared to water, thus requiring a higher initial concentration to reach the detection threshold in the nose.

cluster_0 Water Matrix cluster_1 Wine Matrix a1 4MSP a2 4MSP b1 Headspace a1->b1 b2 a1->b2 b3 a1->b3 b4 a1->b4 b5 a1->b5 a3 4MSP a2->b1 a2->b2 a2->b3 a2->b4 a2->b5 a4 4MSP a3->b1 a3->b2 a3->b3 a3->b4 a3->b5 a5 4MSP a4->b1 a4->b2 a4->b3 a4->b4 a4->b5 pos_a a5->b1 a5->b2 a5->b3 a5->b4 a5->b5 c1 4MSP p1 Phenol d1 Headspace c1->d1 d2 c1->d2 c2 4MSP p2 Phenol s1 Sugar s2 Sugar pos_c

Caption: The Matrix Effect: 4MSP molecules are more volatile in water but are retained by phenols and sugars in wine, reducing their concentration in the headspace.

Perceptual Interactions: Masking

The thousands of other volatile compounds in wine create a complex aromatic background. This background noise can mask the perception of a single compound, especially at low concentrations. For instance, high concentrations of fruity esters (e.g., isoamyl acetate - banana) or other potent compounds can divert a taster's attention, effectively raising the concentration at which 4MSP becomes noticeable.[1]

Validated Methodology for Sensory Threshold Determination

Determining a sensory detection threshold is a rigorous scientific process that requires a systematic, validated approach to ensure trustworthy and repeatable results. The following protocol is based on the principles outlined in international standards such as ASTM E679-19 ("Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits").

Workflow for Sensory Threshold Determination

A Phase 1: Panelist Selection (Screening for sensitivity & anosmia) B Phase 2: Panelist Training (Familiarization with 4MSP aroma) A->B C Phase 3: Sample Preparation - Prepare Base Matrix (e.g., de-aromatized wine) - Create Ascending Concentration Series of 4MSP B->C D Phase 4: Sensory Evaluation (Triangle Test Presentation) - 3 Samples per set (2 blank, 1 spike) - Forced-choice selection C->D E Phase 5: Data Collection (Record correct/incorrect identifications for each panelist at each concentration) D->E F Phase 6: Data Analysis - Calculate Group Best-Estimate Threshold (BET) - Plot psychometric curve (% correct vs. concentration) E->F G Result: Geometric Mean of individual thresholds = Panel Threshold F->G

Caption: Standardized workflow for determining the sensory detection threshold of an aroma compound in a given matrix.

Step-by-Step Protocol

Phase 1: Panelist Selection & Training

  • Recruitment: Recruit 25-30 potential panelists.

  • Screening: Screen candidates for general sensory acuity and specific anosmia (inability to smell) to 4MSP. Use a simple ranking test with a blank, a low, and a high concentration of 4MSP.

  • Training: Select the most sensitive candidates (typically 15-20) for the panel. Conduct training sessions to familiarize them with the specific aroma of 4MSP in the target matrix (water or wine).[9] This ensures they are detecting the target compound and not a contaminant or matrix artifact.

Phase 2: Sample Preparation

  • Base Matrix Preparation:

    • For Water Threshold: Use high-purity, odor-free, deionized water. A 12% ethanol/water solution is a better simple model.

    • For Wine Threshold: Select a neutral base wine. De-aromatize it by passing it through a column of activated carbon or by using rotary evaporation to remove volatile compounds without altering the non-volatile matrix. Confirm de-aromatization sensorially.

  • Stock Solution: Prepare a concentrated stock solution of pure 4MSP in ethanol.

  • Spiking & Dilution Series: Create a series of geometrically increasing concentrations of 4MSP in the base matrix (e.g., 0.2, 0.4, 0.8, 1.6, 3.2, 6.4 ng/L). The range should bracket the expected threshold.

Phase 3: Sensory Evaluation (Triangle Test)

  • Test Environment: Conduct sessions in a dedicated sensory analysis laboratory with controlled temperature (20 ± 2 °C), lighting, and ventilation to minimize distractions.

  • Sample Presentation: For each concentration level, present panelists with a set of three samples in coded, identical glasses (e.g., ISO NORM 3591). Two glasses will contain the blank base matrix, and one will contain the matrix spiked with 4MSP.

  • Forced Choice: Instruct panelists to smell each sample and identify which one is different from the other two. Even if they are not certain, they must make a choice (forced-choice method).

  • Randomization: The position of the spiked sample within each set (left, middle, right) must be randomized for each panelist and each concentration to prevent positional bias.

Phase 4: Data Analysis

  • Individual Thresholds: For each panelist, their individual detection threshold is calculated as the geometric mean of the last concentration they failed to correctly identify and the first concentration they did correctly identify.

  • Panel Threshold (Best-Estimate Threshold): The overall panel detection threshold is calculated as the geometric mean of all the individual panelists' thresholds. This method normalizes the data and reduces the influence of outliers.

  • Statistical Validation: The significance of the panel's ability to detect the compound at each concentration can be determined using binomial tables, based on the number of correct judgments versus the number expected by chance alone (33.3% for a triangle test).

Implications for Industry and Research

A precise, matrix-specific understanding of the 4MSP detection threshold is not merely an academic exercise; it has critical real-world applications:

  • For Winemakers: Knowing the threshold in their specific wine style allows them to target viticultural and fermentation techniques (e.g., yeast selection, nutrient management) to produce 4MSP concentrations that are definitively above the perception threshold, ensuring the desired aromatic expression.[10]

  • For Quality Control: It provides a quantitative benchmark. If chemical analysis (e.g., GC-MS) shows a 4MSP concentration below the established sensory threshold for that wine type, it is unlikely to contribute to the aroma, and any perceived "tropical" notes must originate from other compounds.[11]

  • For Flavor & Fragrance Development: When creating flavor packages for beverages, using the correct matrix-specific threshold ensures that the dosage of a potent compound like 4MSP is effective without being excessive, optimizing both cost and sensory outcome.

Conclusion

References

  • Styger, G., Prior, B., & Bauer, F. (2011). Wine flavor and aroma. Journal of Industrial Microbiology & Biotechnology, 38(9), 1145–1159. (Note: While not directly in the search results, this type of review article synthesizes the concepts found in sources[5],[6], and[7]).

  • Winemakers Research Exchange. (n.d.). Varietal Thiols in Wine. Retrieved from [Link]

  • Coetzee, C., Brand, J., Emerton, G., & Jacobson, D. (2022). The role of varietal thiols in the aroma of South African Colombard wines. OENO One, 56(4), 15-26. Retrieved from [Link]

  • Matamoros, N., et al. (2021). Testing for sensory threshold in drinking water with added calcium: a first step towards developing a calcium fortified water. PMC - NIH. Retrieved from [Link]

  • Tomasino, E. (2024). Understanding Wine Sensory Thresholds. American Vineyard Magazine. Retrieved from [Link]

  • Ferreira, V. (2017). Thiol interaction in different Chenin Blanc matrices by Projective Mapping (PM) with intensity: Matrix effect. ResearchGate. Retrieved from [Link]

  • Piombino, P., et al. (2021). Impact of the non-volatile matrix composition on red wine aroma release and perception of olfactory and oral cues. MACROWINE 2021. Retrieved from [Link]

  • Copper, A. W., et al. (2021). Preliminary investigation of potent thiols in Cypriot wines made from indigenous grape varieties Xynisteri, Maratheftiko and Giannoudhi. OENO One, 55(1). Retrieved from [Link]

  • Roland, A., et al. (2016). First identification and quantification of glutathionylated and cysteinylated precursors of 3-mercaptohexan-1-ol and 4-methyl-4-mercaptopentan-2-one in hops (Humulus lupulus). ResearchGate. Retrieved from [Link]

  • Daily, S. F. (2023). The Science of Thiols in Wine. SevenFifty Daily. Retrieved from [Link]

  • Waterhouse Lab. (n.d.). Volatile Thiols. UC Davis. Retrieved from [Link]

  • Ting, J. (n.d.). Varietal Thiols in Wine: Interventions in the vineyard and winery. Winemakers Research Exchange. Retrieved from [Link]

  • Kankolongo, M. C., et al. (2016). 3-Sulfanyl-4-methylpentan-1-ol in Dry-Hopped Beers: First Evidence of Glutathione S-Conjugates in Hop (Humulus lupulus L.). PubMed. Retrieved from [Link]

  • OIV. (n.d.). Review document on sensory analysis of wine. International Organisation of Vine and Wine. Retrieved from [Link]

  • Jeffery, D. W. (2022). Unraveling the Mystery of 3-Sulfanylhexan-1-ol: The Evolution of Methodology for the Analysis of Precursors to 3-Sulfanylhexan-1-ol in Wine. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Odor thresholds of varietal thiols determined in hydroalcoholic or model solution. ResearchGate. Retrieved from [Link]

  • Escudero, A., et al. (2010). Effects of the Nonvolatile Matrix on the Aroma Perception of Wine. ACS Publications. Retrieved from [Link]

  • Bowyer, P. (n.d.). Increasing Thiol Aromas In Sauvignon Blanc. BHF Technologies. Retrieved from [Link]

  • Paraira, M., et al. (2021). Setting up of a sensory panel for the analysis of water (SUSPAW). PMC - NIH. Retrieved from [Link]

  • Abraham, M. H., et al. (2012). An Algorithm for 353 Odor Detection Thresholds in Humans. PMC - NIH. Retrieved from [Link]

Sources

The Enigmatic Aroma of the Tropics and Hops: A Technical Guide to the Natural Occurrence of 4-Methyl-3-sulfanylpentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide delves into the fascinating world of 4-methyl-3-sulfanylpentan-1-ol, a potent aroma compound that contributes significantly to the characteristic notes of various tropical fruits and select hop varieties. We will explore its sensory properties, natural occurrence, biosynthetic origins, and the analytical methodologies crucial for its detection and quantification. This document is intended for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development who seek a deeper understanding of this impactful volatile thiol.

Introduction: The Aromatic Signature of a Polyfunctional Thiol

4-Methyl-3-sulfanylpentan-1-ol, also known as 3-sulfanyl-4-methylpentan-1-ol, is a polyfunctional thiol recognized for its intense and desirable aroma profile. Its sensory characteristics are most prominently described as reminiscent of grapefruit, passion fruit, and other tropical nuances.[1][2][3] The presence of this single molecule, even at trace concentrations in the nanogram per liter range, can significantly influence the overall flavor profile of a product.[4] Its importance is particularly noted in the brewing industry, where it imparts distinct "grapefruit-like" notes to beers dry-hopped with specific cultivars.[1][5] While its role in hops is well-documented, its natural occurrence in tropical fruits is a subject of growing interest, with its characteristic aroma being a key component of the sensory experience of fruits like passion fruit, guava, and grapefruit.[2][6][7]

Natural Occurrence: From Hop Cones to Tropical Orchards

The presence of 4-methyl-3-sulfanylpentan-1-ol has been definitively identified and quantified in a variety of hop cultivars. In contrast, its direct quantification in many tropical fruits is less documented, though its contribution to their aroma is strongly inferred from sensory studies of related thiol compounds.

Hops (Humulus lupulus L.)

Certain dual-purpose and aroma-rich hop varieties are known to contain significant levels of 4-methyl-3-sulfanylpentan-1-ol, both in its free, volatile form and as non-volatile precursors.[1][4] Notable hop cultivars where this compound and its precursors have been identified include Amarillo, Hallertau Blanc, and Mosaic.[1][5] The concentration of the free thiol in hops can be relatively low; however, the release from its precursors during the brewing process, particularly during fermentation, can lead to a substantial increase in the final beer, contributing to its desired aromatic complexity.[1]

Tropical Fruits

While direct analytical confirmation of 4-methyl-3-sulfanylpentan-1-ol in many tropical fruits is an ongoing area of research, the sensory profiles of fruits like passion fruit, guava, and grapefruit are often described with attributes that align with this thiol.[2][6][7] For instance, the characteristic "tropical fruit" and "grapefruit" notes in Sauvignon Blanc wines are attributed to a class of polyfunctional thiols, including the structurally related 3-sulfanylhexan-1-ol (3SH) and 4-mercapto-4-methylpentan-2-one (4MMP).[3] The presence of these related compounds and the shared sensory descriptors strongly suggest the natural occurrence of 4-methyl-3-sulfanylpentan-1-ol or its close analogs in these fruits.

Source Associated Aroma Descriptors Key Related Thiols Identified
Hops (e.g., Amarillo, Hallertau Blanc) Grapefruit, Tropical4-Methyl-3-sulfanylpentan-1-ol, 4MMP, 3SH
Passion Fruit Tropical, Sulfurous3-Mercaptohexanol, 2-methyl-4-propyl-1,3-oxathiane
Guava Tropical, Passion fruit3-Sulfanyl-1-hexanol, 3-Sulfanylhexyl acetate
Grapefruit Grapefruit, Tropical1-p-Menthene-8-thiol

This table summarizes the aroma descriptors and key related thiols identified in various sources, suggesting the likely contribution of 4-methyl-3-sulfanylpentan-1-ol to their profiles.

Biosynthesis: The Journey from Precursors to Potent Aroma

4-Methyl-3-sulfanylpentan-1-ol, like other polyfunctional thiols in plants, is not synthesized directly in its volatile form. Instead, it exists primarily as non-volatile, odorless precursors, which are conjugates of cysteine and glutathione.[1][4] The release of the free, odorous thiol occurs through enzymatic cleavage, a process that can be initiated during fruit ripening, processing, or fermentation.

The biosynthetic pathway begins with the conjugation of a precursor molecule, likely an α,β-unsaturated aldehyde or ketone, with glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine. This reaction is often catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate can then be catabolized to the corresponding cysteine conjugate. Finally, enzymatic cleavage of the C-S bond by β-lyases releases the volatile thiol.

Caption: Proposed biosynthetic pathway of 4-methyl-3-sulfanylpentan-1-ol.

Analytical Methodologies: Detecting the Undetectable

The analysis of 4-methyl-3-sulfanylpentan-1-ol presents a significant challenge due to its high volatility, low concentration, and susceptibility to oxidation. A combination of meticulous sample preparation and highly sensitive instrumentation is required for its accurate identification and quantification.

Sample Preparation: A Critical First Step

The choice of sample preparation technique is crucial to prevent the loss of the target analyte and to remove interfering matrix components.

For Tropical Fruits (Juice/Puree):

  • Sample Homogenization: Homogenize fresh or frozen fruit pulp to a uniform consistency.

  • Enzymatic Inhibition: Immediately add a solution of ethylenediaminetetraacetic acid (EDTA) to inhibit polyphenol oxidase and other enzymes that can degrade the analyte.

  • Internal Standard Spiking: Spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., d2-4-methyl-3-sulfanylpentan-1-ol) for accurate quantification via stable isotope dilution analysis (SIDA).[8]

  • Extraction:

    • Solid Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the headspace of the sample or directly immersed in the liquid sample to adsorb volatile compounds.[2]

    • Stir Bar Sorptive Extraction (SBSE): A stir bar coated with a sorbent material is used to extract and concentrate analytes from the sample.

    • Solvent Extraction: Liquid-liquid extraction with a low-boiling-point solvent like dichloromethane can be employed, followed by careful concentration.

For Hops:

  • Grinding: Cryo-mill hop pellets or cones to a fine powder to increase the surface area for extraction.

  • Internal Standard Spiking: Add the stable isotope-labeled internal standard to the powdered hops.

  • Extraction:

    • Pressurized Solvent Extraction (PSE): Use a solvent mixture (e.g., dichloromethane/methanol) at elevated temperature and pressure for efficient extraction.

    • Soxhlet Extraction: A classical method involving continuous extraction with a solvent.

  • Clean-up: The crude extract is often subjected to a clean-up step, such as solid-phase extraction (SPE), to remove non-volatile matrix components.

Caption: Generalized analytical workflow for 4-methyl-3-sulfanylpentan-1-ol.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry and Olfactometry

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for the separation, identification, and quantification of volatile compounds.

  • Separation: A capillary column with a polar stationary phase is typically used to achieve good separation of the analytes.

  • Identification: The mass spectrometer provides fragmentation patterns that serve as a chemical fingerprint for identifying the compound.

  • Quantification: By using a stable isotope-labeled internal standard, accurate quantification can be achieved through the construction of a calibration curve.

Gas Chromatography-Olfactometry (GC-O): This technique couples the separating power of GC with the human nose as a highly sensitive detector to determine the odor activity of individual compounds.[9]

  • Procedure: The effluent from the GC column is split, with one portion directed to the MS detector and the other to a sniffing port. A trained panelist sniffs the effluent and records the time and sensory description of any detected odors.

  • Significance: GC-O is invaluable for identifying which of the many volatile compounds present in a sample are actually contributing to its characteristic aroma.

Typical GC-MS Parameters:

Parameter Setting
Injection Mode Splitless or Pulsed Splitless
Injector Temperature 230-250 °C
Column e.g., DB-WAX or equivalent polar column (30-60 m length, 0.25 mm i.d., 0.25 µm film thickness)
Oven Program Initial temp 40°C (hold 2 min), ramp at 5-10°C/min to 240°C (hold 5-10 min)
Carrier Gas Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)
MS Ionization Electron Ionization (EI) at 70 eV
MS Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Conclusion and Future Perspectives

4-Methyl-3-sulfanylpentan-1-ol is a key contributor to the desirable aromas of certain tropical fruits and hops. While its presence in hops is well-established, further research is needed to definitively quantify its occurrence in a wider range of tropical fruits and to fully elucidate the enzymatic and environmental factors that govern its formation from cysteine and glutathione precursors. Advances in analytical techniques, particularly in high-resolution mass spectrometry and stable isotope dilution assays, will continue to enhance our ability to detect and quantify this potent aroma compound at ultra-trace levels. A deeper understanding of its biosynthesis and release mechanisms will empower the food and beverage industries to optimize flavors in a more targeted and natural way, from the selection of raw materials to the control of processing and fermentation parameters.

References

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  • Gros, J., Nizet, S., & Collin, S. (2016). 3-Sulfanyl-4-methylpentan-1-ol in Dry-Hopped Beers: First Evidence of Glutathione S-Conjugates in Hop (Humulus lupulus L.). Journal of Agricultural and Food Chemistry, 64(43), 8572–8582.
  • Roland, A., Schneider, R., Razungles, A., & Cavelier, F. (2011). Varietal Thiols in Wine: A Review of the Current State of Knowledge. Journal of Agricultural and Food Chemistry, 59(23), 12389–12403.
  • Janzantti, N. S., & Monteiro, M. (2014).
  • Buettner, A., & Schieberle, P. (1999). Characterization of the Most Odor-Active Volatiles in Fresh, Hand-Squeezed Juice of Grapefruit (Citrus paradisi Macfayden). Journal of Agricultural and Food Chemistry, 47(12), 5189–5193.
  • Reglitz, K., Lemke, N., Hanke, S., & Steinhaus, M. (2018). On the Behavior of the Important Hop Odorant 4-Mercapto-4-methylpentan-2-one (4MMP) during Dry Hopping and during Storage of Dry Hopped Beer. BrewingScience, 71, 96-99.
  • Pino, J. A., Mesa, J., Muñoz, Y., Martí, M. P., & Marbot, R. (2005). Volatile Components from Guava (Psidium guajava L.) Fruit. Journal of Agricultural and Food Chemistry, 53(16), 6467–6470.
  • Tominaga, T., Peyrot des Gachons, C., & Dubourdieu, D. (1998). A New Type of Flavor Precursors in Vitis vinifera L. cv. Sauvignon Blanc Grapes: S-Cysteine Conjugates. Journal of Agricultural and Food Chemistry, 46(12), 5215–5219.
  • Schneider, R., Charrier, F., Razungles, A., & Baumes, R. (2006). Evidence for an Enzymatic Formation of 3-Mercaptohexanol from S-3-(Hexan-1-ol)-l-cysteine in Grape Musts. Journal of Agricultural and Food Chemistry, 54(17), 6340–6345.
  • Thibon, C., Shinkaruk, S., Tominaga, T., Bennetau, B., & Dubourdieu, D. (2008). The Glutathione Conjugate of the 3-Mercaptohexanal as a Precursor of 3-Mercaptohexanol in Vitis vinifera L. cv. Sauvignon Blanc Grapes. Journal of Agricultural and Food Chemistry, 56(15), 6433–6438.
  • Capone, D. L., Sefton, M. A., & Jeffery, D. W. (2011). Application of a Modified Method for Polyfunctional Mercaptan Analysis to the Study of 3-Mercaptohexan-1-ol and 3-Mercaptohexyl Acetate in Wine. Journal of Agricultural and Food Chemistry, 59(9), 4649–4658.
  • Dennenlöhr, J., Peifer, S., Hanke, S., & Methner, F. J. (2020). Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC–MS/MS. Journal of the American Society of Brewing Chemists, 78(4), 329-338.
  • Cannon, R. J., & Ho, C. T. (2018). Volatile sulfur compounds in tropical fruits. Journal of food and drug analysis, 26(2), 445–468.
  • Regueiro, J., Negreira, N., & Simal-Gándara, J. (2014). A simple and sensitive gas chromatography-mass spectrometry-based method for the analysis of volatile thiols in wines. Talanta, 125, 1-8.
  • Jones, P. R., & Yang, D. S. (2005). Stable isotope dilution analysis of food and beverage volatiles.
  • Liu, Y., Xu, Y., & Tao, Y. (2018). Characterization of the key aroma compounds in mango juice from four cultivars by gas chromatography-olfactometry and gas chromatography-mass spectrometry. Food Chemistry, 245, 11-18.
  • Ferreira, V., Aznar, M., López, R., & Cacho, J. (2002). Quantitative gas chromatography−olfactometry. In Gas chromatography-olfactometry (pp. 151-177). American Chemical Society.
  • Winter, M., Furrer, A., Willhalm, B., & Thommen, W. (1976). Identification and synthesis of two new organic sulfur compounds from the yellow passion fruit (Passiflora edulis f. flavicarpa). Helvetica Chimica Acta, 59(5), 1613-1620.
  • Steinhaus, M., Schieberle, P. (2007). Characterization of the key aroma compounds in mangoes (Mangifera indica L. cv. ‘Alphonso’) by application of a comparative aroma extract dilution analysis. Journal of Agricultural and Food Chemistry, 55(15), 6262-6269.
  • Pino, J. A., & Quijano, C. E. (2012). Study of the volatile compounds from plum (Prunus domestica L. cv. Horvin) and estimation of their contribution to the fruit aroma. Food science and technology, 32(1), 76-83.
  • Engel, K. H., & Tressl, R. (1983). Identification of new sulfur-containing volatiles in yellow passionfruit (Passiflora edulis f. flavicarpa). Journal of Agricultural and Food Chemistry, 31(5), 998-1002.
  • Umano, K., Hagi, Y., Nakahara, K., Shoji, A., & Shibamoto, T. (1992). Volatile chemicals in guava fruits (Psidium guajava L.) and their juices. Journal of agricultural and food chemistry, 40(10), 1885-1889.
  • Demole, E., Enggist, P., & Ohloff, G. (1982). 1-p-Menthene-8-thiol: A powerful flavor impact constituent of grapefruit juice (Citrus paradisi MACFAYDEN). Helvetica Chimica Acta, 65(6), 1785-1794.
  • Roland, A., Vialaret, J., Monchiero, M., & Cavelier, F. (2016). 3-Sulfanyl-4-methylpentan-1-ol in Dry-Hopped Beers: First Evidence of Glutathione S-Conjugates in Hop (Humulus lupulus L.). Journal of Agricultural and Food Chemistry, 64(43), 8572-8582.
  • Reglitz, K., & Steinhaus, M. (2017). Quantitation of 4-Methyl-4-sulfanylpentan-2-one (4MSP) in Hops by a Stable Isotope Dilution Assay in Combination with GC×GC-TOFMS: Method Development and Application To Study the Influence of Variety, Provenance, Harvest Year, and Processing on 4MSP Concentrations. Journal of agricultural and food chemistry, 65(2), 415-423.
  • Dagan, L. (2006). Contribution à l'étude des composés soufrés volatils et de leurs précurseurs dans les vins de Vitis vinifera L. cv. Sauvignon blanc, Melon B. et Colombard. PhD thesis, University of Bordeaux 2, France.
  • Coetzee, C., & du Toit, W. J. (2012). A comprehensive review on Sauvignon blanc aroma. South African Journal of Enology and Viticulture, 33(2), 200-216.
  • Harsch, M. J., & Gardner, R. C. (2013). The 2013 vintage of Sauvignon blanc. AWRI technical review, (206), 6.
  • Herbst-Johnstone, M., Piano, F., & Fedrizzi, B. (2013). Method development for the analysis of polyfunctional thiols in wine.
  • Benkwitz, F., Tominaga, T., Kilmartin, P. A., Lund, C., Wohlers, M., & Nicolau, L. (2012). Identifying the chemical composition related to the distinct aroma characteristics of New Zealand Sauvignon blanc wines. American Journal of Enology and Viticulture, 63(1), 62-72.
  • Lund, C. M., Thompson, M. K., Benkwitz, F., Wohlers, M. W., Nicolau, L., & Kilmartin, P. A. (2009). New Zealand Sauvignon blanc distinct flavour characteristics: sensory, chemical, and consumer aspects.
  • Preininger, M., & Grosch, W. (1994). Evaluation of the most odor-active compounds of raw and roasted coffee. In Progress in flavour precursor studies (pp. 275-278).

Sources

The Decisive Influence of Yeast on the Aromatic Potential of 4-methyl-3-sulfanylpentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Scientists

A Senior Application Scientist's Guide to Mechanistic Pathways, Genetic Determinants, and Quantification Protocols

Executive Summary

4-methyl-3-sulfanylpentan-1-ol (4MSP), a potent polyfunctional thiol, is a critical contributor to the desirable grapefruit-like and tropical fruit aromas in a variety of fermented beverages, most notably wine and beer. This compound is not present in its free, aromatic form in the raw materials but exists as non-volatile, sulfur-conjugated precursors. The release of 4MSP is a biochemical transformation mediated almost entirely by the enzymatic machinery of yeast during fermentation. The efficiency of this conversion is not uniform across all yeast; it is a highly strain-dependent characteristic, governed by specific genetic factors and metabolic pathways. This technical guide provides an in-depth exploration of the mechanisms by which yeast strains modulate 4MSP release. We will dissect the biochemical cascade from precursor to volatile thiol, identify the key genetic determinants in Saccharomyces cerevisiae, present a comparative analysis of strain-specific capabilities, and provide detailed, validated protocols for the scientific investigation and quantification of this process.

Introduction: Unlocking the Latent Aroma

The sensory profile of wine and beer is a complex mosaic of volatile compounds. Among the most impactful are the polyfunctional thiols, which, despite their presence at trace concentrations (ng/L), possess exceptionally low odor thresholds.[1] 4-methyl-3-sulfanylpentan-1-ol (4MSP), also known as 3-sulfanyl-4-methylpentan-1-ol, is a key varietal thiol that imparts distinct and highly valued notes of grapefruit and tropical passionfruit.[2]

These potent aromas lie dormant within grape must and hops, sequestered as non-volatile glutathione- and cysteine-conjugated precursors.[1][2][3] The transformation from a non-aromatic state to a powerful volatile compound is a critical function of yeast during alcoholic fermentation.[1] The choice of yeast strain is therefore not merely a decision about fermentation kinetics or alcohol tolerance; it is a determinative step in shaping the final aromatic intensity and character of the beverage.[4][5] This guide serves as a technical resource for researchers and developers seeking to understand and harness the specific yeast-driven mechanisms that govern the release of 4MSP.

The Biochemical Pathway of 4MSP Release

The liberation of 4MSP is a multi-step enzymatic process involving precursor uptake and a cascade of cleavage events. The primary precursors found in nature are S-3-(4-methyl-1-hydroxypentyl)glutathione (Glut-4MSP) and, subsequently, S-3-(4-methyl-1-hydroxypentyl)-L-cysteine (Cys-4MSP).[2]

The Enzymatic Cascade:

  • Precursor Uptake: The larger glutathione-conjugated precursor (Glut-4MSP) and its cysteine-conjugated derivative (Cys-4MSP) must first be transported from the fermentation medium into the yeast cell.

  • Glutathione Cleavage: Inside the cell, the Glut-4MSP conjugate is sequentially broken down. The enzyme gamma-glutamyltranspeptidase first cleaves the glutamyl residue.

  • Cysteine-Glycine Cleavage: Subsequently, a peptidase removes the glycine residue, yielding the cysteine-conjugated precursor, Cys-4MSP. This two-step process is a prerequisite for the final release step.

  • The Final Cleavage: The crucial step is the cleavage of the carbon-sulfur (C-S) bond in the Cys-4MSP precursor. This reaction is catalyzed by a specific class of enzymes known as carbon-sulfur β-lyases (C-S lyases), which releases the free, volatile 4MSP along with pyruvate and ammonia.[6][7][8] It is the efficiency of this final enzymatic action that is the primary point of differentiation among yeast strains.

Biochemical pathway for the release of 4MSP by yeast.

Genetic Determinants of Yeast-Mediated 4MSP Release

The observed differences in 4MSP release among yeast strains are directly linked to their genetic makeup. Several key genes have been identified that govern the expression and activity of the enzymes in the release pathway.

  • The IRC7 Gene: The Master Regulator: Research has identified the IRC7 gene as a primary determinant for the efficient release of volatile thiols.[7][9] This gene encodes a carbon-sulfur β-lyase. A significant finding is that many S. cerevisiae strains possess a naturally occurring 38-base-pair deletion in the IRC7 sequence, which results in a truncated, less functional enzyme.[10] Strains that are homozygous for the full-length IRC7 allele exhibit a markedly higher capacity for releasing 4MMP (a related thiol) and, by extension, 4MSP.[9][10] The selection of yeast strains with a functional, full-length IRC7 gene is therefore a primary strategy for enhancing varietal thiol expression.

  • Other Influential Genes: While IRC7 is critical, it is not the sole genetic factor. A network of genes involved in sulfur and nitrogen metabolism can indirectly influence 4MSP release by altering the availability of substrates and cofactors or by regulating the expression of key enzymes.[11] Studies using gene deletion approaches have identified several other genes (YAL012W, YFR055C, YJL060W) that impact the release of 4MMP, indicating a multi-gene mechanism.[12][13] Furthermore, nitrogen availability in the medium can affect the expression of IRC7 through nitrogen catabolite repression mechanisms, linking nutrient status directly to aroma release.[11]

Genetic factors influencing the final release of 4MSP.

Comparative Analysis of Yeast Strains

The genetic diversity among yeast species and strains leads to a wide spectrum of 4MSP-releasing capabilities. Winemakers and brewers have empirically noted that certain strains consistently produce beverages with more pronounced "varietal" thiol character.[11]

  • Saccharomyces cerevisiae : This is the most common species used in beverage fermentation. Commercial strains show significant variability. For example, the VL3 strain is often used in research as a reference for thiol release.[12][13] However, even within this species, the prevalence of the non-functional irc7 allele means that many strains are poor converters.[10]

  • Saccharomyces bayanus (var. uvarum) : Certain wild strains of S. bayanus have been found to be particularly effective at releasing sulfur-containing aromas.[11]

  • Hybrids and Non-Saccharomyces: Interspecific hybrids between S. cerevisiae and S. bayanus are being explored for their potential to combine robust fermentation characteristics with enhanced aroma release. Some non-Saccharomyces yeasts may also possess β-lyase activity, opening avenues for their use in co-fermentation strategies.[11]

Table 1: Representative Data on Thiol Release by Different Yeast Strains

Yeast Strain/SpeciesKey Genetic TraitRelative Thiol Release PotentialPrimary ApplicationReference
S. cerevisiae (e.g., VL3c)Homozygous for full-length IRC7HighWine (Sauvignon Blanc)[11][13]
S. cerevisiae (generic)Heterozygous or homozygous for irc7 deletionLow to ModerateWine/Beer[10]
S. bayanus (wild isolates)Presumed high β-lyase activityHighWine (Spontaneous Fermentation)[11]
Genetically Modified S. cerevisiaeOverexpression of tnaA (a bacterial C-S lyase)Very High (experimental)Research / Future Applications[14]

Note: This table is illustrative. Quantitative release rates are highly dependent on specific fermentation conditions and precursor concentrations.

Experimental Protocols for Quantification and Strain Evaluation

To scientifically assess and validate the 4MSP-releasing potential of a yeast strain, a controlled and reproducible experimental workflow is essential. The following protocols outline a self-validating system for strain evaluation and subsequent quantification.

Protocol 1: Evaluating the 4MSP Release Potential of a Yeast Strain

This protocol is designed to compare the intrinsic capability of different yeast strains to release 4MSP from its precursor under standardized conditions.

Causality Behind Experimental Choices:

  • Synthetic Must: Using a defined synthetic grape must eliminates the variability of natural juice (e.g., unknown precursor concentrations, nitrogen levels), ensuring that any observed differences in 4MSP are directly attributable to the yeast strain's metabolic activity.[15]

  • Precursor Spiking: Adding a known quantity of a synthesized precursor (e.g., Cys-4MSP or Glut-4MSP) provides a standardized substrate pool, allowing for a direct comparison of conversion efficiency.[16]

  • Controlled Fermentation: Maintaining constant temperature and anaerobic conditions ensures that these variables do not confound the results, isolating the genetic performance of the yeast.

Step-by-Step Methodology:

  • Medium Preparation: Prepare a synthetic grape must with a defined composition of sugars, acids, vitamins, and a standardized nitrogen source (e.g., a mix of ammonia and amino acids).

  • Precursor Addition: Synthesize or procure a stable, purified 4MSP precursor (e.g., Glut-4MSP).[16] Accurately spike the sterile synthetic must to a final concentration relevant to typical levels found in grape juice (e.g., 5-20 µg/L).

  • Yeast Inoculation: Rehydrate the yeast strains to be tested according to the manufacturer's instructions. Inoculate triplicate fermenters for each strain at a standard cell density (e.g., 1 x 10^6 cells/mL). Include a non-inoculated control to verify that no spontaneous release occurs.

  • Controlled Fermentation: Ferment at a constant temperature (e.g., 18°C) until dryness (all sugars are consumed). Monitor fermentation kinetics by measuring density or weight loss.

  • Sample Collection & Storage: At the end of fermentation, collect samples, add a quenching agent to inhibit any further enzymatic activity, and store at -20°C or lower until analysis.

Workflow for evaluating the 4MSP release potential of yeast.
Protocol 2: Quantification of 4MSP by Stable Isotope Dilution Assay (SIDA) and GC-MS

This protocol provides a robust and accurate method for quantifying the low concentrations of 4MSP produced.

Causality Behind Experimental Choices:

  • Derivatization: Free thiols are highly volatile and can be reactive. Derivatization with an agent like pentafluorobenzyl bromide (PFBBr) converts the thiol to a more stable, less volatile thioether, improving its chromatographic behavior and detection sensitivity.

  • Stable Isotope Dilution Assay (SIDA): This is the gold standard for quantification. A known amount of a stable isotope-labeled version of 4MSP (e.g., d2-4MSP) is added to the sample at the beginning of the preparation. This internal standard behaves identically to the native 4MSP through extraction and derivatization. Any sample loss will affect both equally, so the ratio of the native to the labeled compound remains constant. This provides a highly accurate and precise measurement, correcting for matrix effects and extraction inefficiencies.

  • GC-MS: Gas chromatography provides the necessary separation of volatile compounds, while mass spectrometry offers highly selective and sensitive detection, allowing for unambiguous identification and quantification even at ng/L levels.[17][18]

Step-by-Step Methodology:

  • Internal Standard Spiking: Add a precise amount of a synthesized, stable isotope-labeled 4MSP internal standard to a known volume of the fermented sample.

  • Extraction: Extract the thiols from the sample matrix. A common method is Solid-Phase Microextraction (SPME), where a coated fiber is exposed to the headspace of the sample to adsorb volatile compounds.[4]

  • Derivatization: (If not using SPME, a liquid-liquid extraction may be performed first). The extracted thiols are derivatized. For example, using PFBBr under basic conditions to form stable thioethers.

  • GC-MS Analysis:

    • Injection: Inject the derivatized extract onto the GC-MS system.

    • Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program designed to separate the 4MSP derivative from other matrix components.

    • Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor at least two characteristic ions for the native 4MSP derivative and the corresponding ions for the labeled internal standard.

  • Quantification:

    • Calibration Curve: Prepare a calibration curve using standards containing known concentrations of native 4MSP and a constant concentration of the internal standard. Plot the ratio of the peak area of the native compound to the peak area of the internal standard against the concentration.

    • Calculation: Determine the peak area ratio for the unknown sample and use the calibration curve to calculate the exact concentration of 4MSP.

Conclusion and Future Perspectives

The release of the potent aroma compound 4-methyl-3-sulfanylpentan-1-ol is a defining example of the profound impact of yeast genetics on the final sensory profile of fermented beverages. The efficiency of this bioconversion is primarily dictated by the presence of a functional carbon-sulfur β-lyase, encoded by the full-length IRC7 gene, and is further modulated by a network of genes involved in cellular metabolism.

The ability to select and deploy yeast strains with superior thiol-releasing capabilities provides a powerful tool for enhancing the desirable aromatic qualities of wine and beer. Future research will likely focus on:

  • Advanced Strain Selection: Developing high-throughput screening methods, perhaps using selective media, to rapidly identify wild or existing yeast strains with high β-lyase activity.[10]

  • Classical Breeding: Using hybridization techniques to combine the robust fermentation properties of one strain with the high thiol-releasing potential of another.[15]

  • Synthetic Biology: Employing genetic engineering to create novel yeast strains that overexpress key enzymes like C-S lyases or even introduce heterologous enzymes from other organisms with higher catalytic efficiency, offering precise control over aroma production.[14]

By understanding the intricate interplay between yeast genetics and biochemical pathways, researchers and developers can move beyond chance and toward the deliberate and predictable modulation of beverage aroma.

References

  • Howell, K., Swiegers, J. H., Elsey, G. M., Pretorius, I. S., & de Barros Lopes, M. A. (2005). Variation in 4-mercapto-4-methyl-pentan-2-one release by Saccharomyces cerevisiae commercial wine strains. PubMed. [Link]

  • ResearchGate. (n.d.). Exploring Carbon-Sulfur (CS) Lyase Enzymes across Microbial Diversity for Enhanced Thiol Release in Beer and Wine. ResearchGate. [Link]

  • Howell, K. S., Cozzolino, D., Bartowsky, E. J., Fleet, G. H., & Pretorius, I. S. (2004). Genetic determinants of volatile-thiol release by Saccharomyces cerevisiae during wine fermentation. PubMed. [Link]

  • ResearchGate. (2021). An exploratory study on the impact of the yeast strain on hop flavour expressions in heavily hopped beers: New England IPA. ResearchGate. [Link]

  • ResearchGate. (n.d.). 3-Sulfanyl-4-methylpentan-1-ol in Dry-Hopped Beers: First Evidence of Glutathione S-Conjugates in Hop (Humulus lupulus L.). ResearchGate. [Link]

  • ResearchGate. (n.d.). Genetic Determinants of Volatile-Thiol Release by Saccharomyces cerevisiae during Wine Fermentation. ResearchGate. [Link]

  • Snoep, J. L., van der Westhuizen, F., & Divol, B. (2021). Construction and Analysis of a Yeast for the Simultaneous Release and Esterification of the Varietal Thiol 3-Sulfanylhexan-1-ol. PubMed. [Link]

  • Gros, J., Nizet, S., & Collin, S. (2016). 3-Sulfanyl-4-methylpentan-1-ol in Dry-Hopped Beers: First Evidence of Glutathione S-Conjugates in Hop (Humulus lupulus L.). PubMed. [Link]

  • ResearchGate. (n.d.). First Identification of 4-S-Glutathionyl-4-methylpentan-2-one, a Potential Precursor of 4-Mercapto-4-methylpentan-2-one, in Sauvignon Blanc Juice. ResearchGate. [Link]

  • Capone, D. L., & Jeffery, D. W. (2022). Unraveling the Mystery of 3-Sulfanylhexan-1-ol: The Evolution of Methodology for the Analysis of Precursors to 3-Sulfanylhexan-1-ol in Wine. National Institutes of Health. [Link]

  • Thibon, C., Marullo, P., Claisse, O., Cullin, C., Dubourdieu, D., & Tominaga, T. (2011). Exploring Carbon-Sulfur (CS) Lyase Enzymes across Microbial Diversity for Enhanced Thiol Release in Beer and Wine. PubMed. [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. JICA. [Link]

  • Thibon, C., Marullo, P., Claisse, O., Cullin, C., Dubourdieu, D., & Tominaga, T. (2011). Yeast genes required for conversion of grape precursors to varietal thiols in wine. PubMed. [Link]

  • Copper, A. W., Collins, C., Bastian, S. E. P., Johnson, T. E., & Capone, D. L. (2021). Preliminary investigation of potent thiols in Cypriot wines made from indigenous grape varieties Xynisteri, Maratheftiko and Giannoudhi. OENO One. [Link]

  • Encyclopedia.pub. (2022). Analysis Methodology of Precursors to 3-Sulfanylhexan-1-ol in Wine. Encyclopedia.pub. [Link]

  • ResearchGate. (2016). A Saccharomyces cerevisiae wine yeast strain overproducing mannoproteins selected through classical genetic methods. ResearchGate. [Link]

  • Dufour, M., & Del-Corso, A. (2024). Microbial β C-S Lyases: Enzymes with Multifaceted Roles in Flavor Generation. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis of Wine Thiol Conjugates and Labeled Analogues: Fermentation of the Glutathione Conjugate of 3-Mercaptohexan-1-ol Yields the Corresponding Cysteine Conjugate and Free Thiol. ResearchGate. [Link]

  • Belda, I., Ruiz, J., Navascués, E., Marquina, D., & Santos, A. (2016). Improvement of aromatic thiol release through the selection of yeasts with increased β-lyase activity. PubMed. [Link]

  • ResearchGate. (2024). Microbial β C-S Lyases: Enzymes with Multifaceted Roles in Flavor Generation. ResearchGate. [Link]

Sources

The Dual-Phase Kinetics of Sulfur in Enology: From Metabolic Precursors to Sensory Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review on Sulfur-Containing Flavor Compounds in Enology Content Type: Technical Whitepaper Audience: Senior Application Scientists, Researchers, Drug Development Professionals (Translational Chemistry)

Executive Summary

In the context of high-precision enology and translational chemistry, sulfur-containing compounds represent the most volatile, reactive, and sensory-critical analyte class. Unlike stable esters or terpenes, sulfur compounds exist in a state of flux, governed by redox potential, yeast nitrogen metabolism, and metal-catalyzed complexation.

This guide moves beyond basic winemaking texts to address the mechanistic causality of sulfur compounds. It is structured for the scientist who requires rigorous control over biogenesis (fermentation), quantification (trace analysis), and remediation (post-fermentation chemistry).

Part 1: The Dichotomy of Volatile Sulfur Compounds (VSCs)

Sulfur compounds in wine are categorized not merely by aroma, but by their biosynthetic origin and detection threshold orders of magnitude .

Varietal Thiols (The Polyfunctional Mercaptans)

These are desirable, high-impact odorants derived from non-volatile precursors in the grape. They function similarly to potent drug metabolites, requiring enzymatic cleavage for activation.

CompoundIUPAC NameDescriptorThreshold (ng/L)Precursor Mechanism
3MH 3-sulfanylhexan-1-olGrapefruit, Passionfruit60Cys-3MH / Glut-3MH cleavage via

-lyase
3MHA 3-sulfanylhexyl acetateBoxwood, Guava4Esterification of 3MH by alcohol acetyltransferase
4MMP 4-methyl-4-sulfanylpentan-2-oneBroom, Cat Urine0.8Cys-4MMP cleavage
Reductive Sulfur Compounds (The Metabolic Faults)

These arise primarily from yeast stress responses (Sulfate Reduction Sequence) or chemical reduction during aging.

CompoundDescriptorThreshold (

g/L)
Origin
H

S
Rotten Egg1.0 - 1.6Sulfate Reduction Pathway leakage; Elemental Sulfur reduction
MeSH Cabbage / Stagnant Water0.2 - 2.0Methionine metabolism (demethiolation)
DMS Truffle / Corn / Asparagus25Cysteine derivative; Increases with bottle age
DMDS Onions / Burnt Rubber20Oxidation of Methanethiol

Critical Distinction: Note the units. Varietal thiols are active in nanograms (ng/L), while reductive faults operate in micrograms (


g/L). This 

differential dictates the sensitivity requirements for analytical protocols.

Part 2: Biogenesis & Metabolic Pathways[1]

The production of VSCs is a function of yeast nitrogen efficiency and gene expression (specifically IRC7 for thiols and the MET gene cluster for H


S).
The Sulfate Reduction Sequence (SRS)

When Yeast Assimilable Nitrogen (YAN) is low, S. cerevisiae upregulates the SRS pathway to synthesize Methionine and Cysteine. If the nitrogenous backbone (


-acetylhomoserine) is unavailable to sequester the sulfide ion, H

S diffuses into the medium.
Visualization: The SRS Leakage Mechanism

The following diagram illustrates the critical control points where sulfur flux diverts from amino acid synthesis to off-flavor production.

SRS_Pathway Sulfate Exogenous Sulfate (SO4) Sulfite Sulfite (SO3) Sulfate->Sulfite ATP Sulfurylase (MET3) Sulfide Sulfide Ion (S2-) Sulfite->Sulfide Sulfite Reductase (MET10/MET5) Met_Cys Methionine / Cysteine (Cell Growth) Sulfide->Met_Cys Sequestration H2S H2S (Gas) (Off-Flavor) Sulfide->H2S Leakage due to N-Deficiency Precursors Nitrogen Precursors (O-acetylhomoserine) Precursors->Met_Cys Required Substrate

Caption: The Sulfate Reduction Sequence (SRS). Red arrows indicate the 'leakage' of sulfide into the wine matrix when nitrogen precursors are limiting.

Part 3: Analytical Methodologies (Protocol Validation)

For researchers accustomed to pharmaceutical impurity profiling, the analysis of VSCs presents a unique challenge: reactivity . Thiols oxidize rapidly, and H


S is volatile. Standard HPLC is insufficient.
Recommended Methodology: HS-SPME-GC-MS/MS

Rationale: Headspace Solid-Phase Microextraction (HS-SPME) minimizes matrix interference, while Triple Quadrupole MS (MS/MS) provides the necessary selectivity to distinguish trace thiols from co-eluting alcohols.

Protocol: Quantification of Varietal Thiols (3MH, 3MHA)

This protocol assumes a self-validating internal standard approach.

1. Sample Preparation & Derivatization:

  • Reagent:

    
    -Hydroxymercuribenzoate (
    
    
    
    -HMB) is often used to stabilize thiols, but for direct SPME, in-vial derivatization with ETP (Ethyl Propiolate) is superior for GC stability.
  • Step 1: Aliquot 10 mL of wine into a 20 mL headspace vial containing 3g NaCl (to salt-out volatiles).

  • Step 2 (Internal Standard): Spike with deuterated standards (

    
    -3MH, 
    
    
    
    -3MHA) at 100 ng/L. Causality: Deuterated standards correct for extraction variability and matrix effects.
  • Step 3: Add 50

    
    L of ETP (derivatizing agent) if analyzing labile thiols, or proceed with direct SPME for stable sulfides. Seal immediately.
    

2. Extraction (SPME Parameters):

  • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Why: Carboxen is essential for low molecular weight sulfur compounds.

  • Incubation: 45°C for 10 mins (agitation 500 rpm).

  • Extraction: 45°C for 40 mins.

3. GC-MS/MS Configuration:

  • Column: SolGel-Wax or DB-Wax (Polar phase required for sulfur separation).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Acquisition: MRM (Multiple Reaction Monitoring) mode.[1]

    • Target 3MH: Transition

      
       134 
      
      
      
      100.
    • Target 3MHA: Transition

      
       116 
      
      
      
      87.

4. Data Validation:

  • Linearity:

    
     over range 10–5000 ng/L.
    
  • LOD: Must be

    
     ng/L to be relevant for sensory thresholds.
    

Part 4: Remediation & The Copper Paradox

Copper fining (CuSO


 addition) is the standard industrial treatment for reductive faults (H

S). However, recent research (Clark et al., AWRI) has overturned the traditional understanding of this mechanism.
The Mechanism: Complexation vs. Precipitation

Historically, it was believed that


 (precipitate), which is then filtered out.
Current Science:  Copper forms soluble copper-tartrate-sulfide complexes that may pass through filtration. These complexes can:
  • Re-release H

    
    S under bottle anoxia (reductive recurrence).
    
  • Catalyze the oxidation of varietal thiols (stripping the "good" aroma).

Visualization: The Copper-Sulfur Equilibrium

This diagram represents the "hidden" risk of copper fining—the formation of soluble complexes that evade filtration.

Copper_Complexation H2S Free H2S (Rotten Egg) CuS_Insol Insoluble CuS (Precipitate) H2S->CuS_Insol Reaction A Cu_Complex Soluble Cu-Sulfhydryl Complexes H2S->Cu_Complex Reaction B (Tartrate mediated) Cu Copper Addition (Cu2+) Cu->CuS_Insol Cu->Cu_Complex Filtration Filtration Step (0.45 micron) CuS_Insol->Filtration Removed Cu_Complex->Filtration Passes Through Bottle Bottled Wine (Anoxic Environment) Filtration->Bottle Recurrence H2S Re-release Bottle->Recurrence Hydrolysis over time

Caption: The Copper Paradox. While insoluble CuS is filtered, soluble complexes pass through, creating a reservoir for potential H2S recurrence in the bottle.

References

  • Roland, A., et al. (2011).[2] Fragrance compounds in wine: A review of their formation and analysis.Chemical Reviews . Available at: [Link]

  • Clark, A. C., et al. (2015).[3] Copper(II) addition to white wines containing hydrogen sulfide: Residual copper concentration and activity.[4]Australian Journal of Grape and Wine Research . Available at: [Link]

  • Tominaga, T., et al. (1998). Identification of new volatile thiols in the aroma of Vitis vinifera L. var. Sauvignon blanc wines.Agricultural and Food Chemistry . Available at: [Link]

  • Siebert, T. E., et al. (2010). Determination of Rotundone, the Pepper Aroma Impact Compound, in Grapes and Wine.Journal of Agricultural and Food Chemistry . Available at: [Link]

  • Ugliano, M., & Henschke, P. A. (2009). Yeasts and Wine Flavour.[5][6][7][8]Wine Chemistry and Biochemistry . Available at: [Link][9]

Sources

Methodological & Application

Application Note: Selective Extraction of Polyfunctional Volatile Thiols in Wine Using p-Hydroxymercuribenzoate (p-HMB)

[1][3][4]

Executive Summary

Polyfunctional volatile thiols—specifically 3-mercaptohexan-1-ol (3MH) , 3-mercaptohexyl acetate (3MHA) , and 4-mercapto-4-methylpentan-2-one (4MMP) —are critical impact odorants in Vitis vinifera varieties such as Sauvignon Blanc, Riesling, and Cabernet Sauvignon.[3] These compounds exist at ultra-trace levels (ng/L) within a complex matrix of alcohols, esters, and polyphenols.

While modern high-throughput labs often utilize Silver Ion SPE (Ag-SPE) or derivatization (e.g., ETP, PFBBr), the p-hydroxymercuribenzoate (p-HMB) method remains the historical "Gold Standard" for selectivity. Developed by Tominaga et al. (1998), this method leverages the high affinity of organomercurials for sulfhydryl groups to isolate thiols from the bulk organic extract, effectively eliminating matrix interference before GC-MS analysis.

Scope: This protocol details the classic Tominaga method: Liquid-Liquid Extraction (LLE) followed by p-HMB affinity purification on an anion exchange resin.

Safety & Hazard Warning (CRITICAL)

⚠️ DANGER: MERCURY TOXICITY p-Hydroxymercuribenzoate (p-HMB) is an organomercury compound.[4] It is FATAL if swallowed, inhaled, or absorbed through the skin.

  • PPE: Double nitrile gloves, lab coat, safety goggles, and a NIOSH-approved respirator are mandatory.

  • Handling: All weighing and solution preparation must occur inside a certified fume hood.

  • Waste: All eluents, resins, and glassware washings containing p-HMB must be segregated into "Mercury Waste" containers. DO NOT dispose of down the drain.

Mechanism of Action

The selectivity of this protocol relies on the reversible reaction between the mercurial agent and the thiol group.

  • Complexation: Under alkaline conditions, p-HMB reacts with the thiol (R-SH) to form a stable mercaptide complex (R-S-Hg-C6H4-COO⁻). The benzoate moiety provides a negative charge, making the complex soluble in alkali and capable of binding to anion exchange resins.

  • Purification: The complex is retained on a strong anion exchange resin (Dowex 1X2). Non-thiol impurities (esters, alcohols) are washed away.

  • Release: An excess of a competitive thiol (L-Cysteine) is introduced. The mercury prefers the cysteine, releasing the volatile wine thiol back into the free state for analysis.

Reaction Pathway Diagram

GThiolVolatile Thiol(R-SH)ComplexThiol-Hg Complex(Retained on Resin)Thiol->Complex Binding (pH > 7)pHMBp-HMB Reagent(Hg-Benzoate)pHMB->ComplexReleasedPurified Thiol(Ready for GC-MS)Complex->Released Elution (Excess Cysteine)WasteCys-Hg WasteComplex->WasteCysteineL-Cysteine(Displacing Agent)Cysteine->Released Displacement

Figure 1: Mechanistic pathway of thiol capture and release using p-HMB.

Reagents and Equipment

Reagents
  • p-Hydroxymercuribenzoic acid sodium salt (p-HMB): >95% purity.

  • L-Cysteine hydrochloride: For releasing thiols.[5]

  • Anion Exchange Resin: Dowex 1X2-100 (strongly basic, Cl- form).[2]

  • Solvents: Dichloromethane (DCM), Methanol, Ethyl Acetate (Suprasolv grade).

  • Internal Standard (IS): 4-methoxy-2-methyl-2-mercaptobutane (4M2M2B) or deuterated 3MH (d2-3MH).

  • Buffer: Tris-HCl or Phosphate buffer (pH 7-8).

  • Antioxidant: Butylated hydroxyanisole (BHA) to prevent oxidation during extraction.

Equipment
  • Gas Chromatograph-Mass Spectrometer (GC-MS) or GC-FPD.

  • Glass columns for resin (approx. 10 cm x 1 cm).

  • Rotary Evaporator (with N2 stream capability).

  • Separatory funnels (1 L).

Experimental Protocol (The Tominaga Method)[2][7]

This protocol is adapted from the seminal works of Tominaga et al. (1998) and subsequent refinements.

Phase 1: Initial Extraction
  • Sample Prep: Take 500 mL of wine. Add 50 mg BHA (antioxidant) and the Internal Standard (e.g., 500 ng of 4M2M2B).

  • LLE: Extract the wine with 50 mL Dichloromethane (DCM) in a separatory funnel. Shake vigorously for 5 minutes.

    • Note: The thiols partition into the organic (DCM) phase.

  • Phase Separation: Collect the organic phase (bottom layer). Repeat extraction if necessary to maximize recovery (optional).

  • Concentration: Dry the organic phase over anhydrous Na2SO4 and concentrate to ~5 mL using a rotary evaporator at low temperature (< 35°C).

Phase 2: p-HMB Purification (The "Trap")
  • p-HMB Solution Prep: Prepare a 1 mM p-HMB solution in 0.1 M Tris-HCl (pH 8.0).

  • Extraction: Add 5 mL of p-HMB solution to the concentrated organic extract. Shake vigorously for 10 minutes.

    • Mechanism:[2][3][6][7][8][9][10] Thiols move from the organic phase into the aqueous alkaline phase as they form the water-soluble Hg-complex.

  • Separation: Centrifuge to separate phases. Keep the Aqueous Phase (contains the thiols). Discard the organic phase (contains esters/alcohols).

Phase 3: Anion Exchange Clean-up
  • Column Prep: Pack a small glass column with 2 mL of Dowex 1X2-100 resin . Condition with 10 mL of 0.1 M Tris-HCl.

  • Loading: Pass the Aqueous p-HMB phase (from Phase 2) through the column at a slow flow rate (0.5 mL/min).

    • Action: The negatively charged Thiol-Hg-Benzoate complex binds to the resin.

  • Washing: Wash the column with:

    • 5 mL 0.1 M Tris-HCl.

    • 5 mL 0.1 M Sodium Acetate (pH 6).

    • Goal: Remove any non-specifically bound impurities.

Phase 4: Release and Final Elution
  • Release Solution: Dissolve 500 mg L-Cysteine in 10 mL of water (high excess).

  • Elution: Pass the Cysteine solution through the column. Close the stopcock and let it incubate for 10-15 minutes to ensure complete displacement.

  • Collection: Elute the aqueous solution into a clean tube. The thiols are now free in this aqueous solution.

  • Final Extraction: Extract the aqueous eluate with 2 x 1 mL Dichloromethane .

  • Injection: Inject 1-2 µL of the final DCM extract into the GC-MS (SIM mode).

Workflow Diagram

Workflowcluster_0Phase 1: Isolationcluster_1Phase 2: p-HMB Trapcluster_2Phase 3: Purificationcluster_3Phase 4: ReleaseWineWine Sample (500mL)+ Internal StandardDCM_ExtLiquid-Liquid Extraction(Dichloromethane)Wine->DCM_ExtOrg_PhaseOrganic Phase(Thiols + Matrix)DCM_Ext->Org_PhasepHMB_AddAdd p-HMB (aq)pH 8.0Org_Phase->pHMB_AddAq_PhaseAqueous Phase(Thiol-Hg Complex)pHMB_Add->Aq_PhasePartitions to AqDowexDowex Anion Exchange(Bind Complex)Aq_Phase->DowexWashWash Steps(Remove Impurities)Dowex->WashCys_EluteElute with L-Cysteine(Displacement)Wash->Cys_EluteFinal_ExtFinal DCM Extraction& GC-MS AnalysisCys_Elute->Final_Ext

Figure 2: Step-by-step experimental workflow for p-HMB thiol extraction.

Data Analysis & Target Compounds

The following table summarizes the key thiols targeted by this method.

CompoundAbbr.Aroma DescriptorPerception Threshold (ng/L)Retention Index (DB-WAX)
4-mercapto-4-methylpentan-2-one 4MMPBox tree, Broom, Cat Urine~0.81650
3-mercaptohexan-1-ol 3MHGrapefruit, Passion fruit~601860
3-mercaptohexyl acetate 3MHABox tree, Passion fruit~41940
2-furanmethanethiol 2FMTRoasted coffee~0.41580

Calculation: Concentration is determined using the ratio of the peak area of the analyte to the internal standard (IS).

Discussion: p-HMB vs. Modern Alternatives

While p-HMB provides exceptional purity, researchers must weigh its benefits against modern constraints.

Featurep-HMB Method (Tominaga)Silver Ion SPE (Ag-SPE)Derivatization (ETP/PFBBr)
Selectivity High (Specific Chemical Bond)High (Ag-S affinity)Moderate (Depends on reagent)
Sensitivity Excellent (ng/L capable)ExcellentGood
Sample Volume Large (500 mL)Medium (50-100 mL)Small (10-20 mL)
Toxicity High (Mercury) Low (Silver)Moderate (Reagents)
Throughput Low (Labor intensive)MediumHigh (Automatable)

References

  • Tominaga, T., Furrer, A., Henry, R., & Dubourdieu, D. (1998). "Identification of new volatile thiols in the aroma of Vitis vinifera L. var.[9] Sauvignon blanc wines." Flavour and Fragrance Journal. Link

  • Darriet, P., Tominaga, T., Lavigne, V., Boidron, J., & Dubourdieu, D. (1995). "Identification of a powerful aromatic component of Vitis vinifera L. var.[2][11][6] Sauvignon wines: 4-mercapto-4-methylpentan-2-one."[2][4][11][6] Flavour and Fragrance Journal. Link

  • Mateo-Vivaracho, L., Cacho, J., & Ferreira, V. (2008). "Improved solid-phase extraction procedure for the isolation and in-sorbent pentafluorobenzyl derivatization of polyfunctional mercaptans." Journal of Chromatography A. Link

  • Roland, A., Schneider, R., Razungles, A., & Cavelier, F. (2011). "Varietal Thiols in Wine: Discovery, Analysis and Applications." Chemical Reviews. Link

  • Chen, L., Capone, D. L., & Jeffery, D. W. (2019). "Analysis of Potent Odorants in Wine by Headspace Solid-Phase Microextraction (HS-SPME)." Beverages. Link

  • Fisher Scientific. "Safety Data Sheet: p-Hydroxymercuribenzoate Sodium Salt." Link

Application Notes and Protocols: High-Fidelity Thiol Quantification Using Stable Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thiols in Biological Systems and Drug Development

Thiols, organic compounds containing a sulfhydryl (-SH) group, are pivotal players in a vast array of biological processes. Their functions range from maintaining cellular redox homeostasis and acting as potent antioxidants to participating in enzymatic reactions and metal chelation.[1][2] Key biological thiols include cysteine, homocysteine, and the tripeptide glutathione (GSH), which are integral to detoxification pathways and the mitigation of oxidative stress.[3] Given their ubiquitous and critical roles, the accurate quantification of thiols is of paramount importance in numerous research areas, particularly in drug development. Altered thiol levels have been implicated in various pathological conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders. Consequently, the ability to precisely measure thiol concentrations in complex biological matrices is essential for biomarker discovery, disease monitoring, and evaluating the efficacy and mechanism of action of therapeutic agents.[4][2]

Traditional methods for thiol quantification, such as colorimetric assays using Ellman's reagent (DTNB), can suffer from limitations in specificity and sensitivity, especially in complex biological samples.[5] Stable Isotope Dilution Mass Spectrometry (SID-MS) has emerged as the gold standard for the accurate and precise quantification of small molecules, including thiols, in complex matrices.[6][7][8][9] This technique combines the high selectivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass.[10][11] This internal standard is added to the sample at the earliest stage of sample preparation, correcting for any analyte loss during extraction, derivatization, and analysis, thereby ensuring high accuracy and precision.[10]

This application note provides a comprehensive guide to the principles and practical application of SID-MS for the robust and reliable measurement of thiols. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to implement this powerful analytical technique in their own laboratories.

Principle of Stable Isotope Dilution Mass Spectrometry for Thiol Analysis

The core principle of SID-MS lies in the use of a stable isotope-labeled (e.g., ¹³C, ¹⁵N, ²H, ³⁴S) analogue of the target thiol as an internal standard.[10][11] This labeled standard is added in a known amount to the sample at the very beginning of the workflow. Because the stable isotope-labeled standard has nearly identical physicochemical properties to the endogenous, unlabeled (light) analyte, it behaves identically during all subsequent sample preparation steps, including extraction, derivatization, and chromatographic separation.[10]

During mass spectrometry analysis, the instrument can differentiate between the light (endogenous) and heavy (labeled) forms of the analyte based on their mass-to-charge ratio (m/z). The ratio of the signal intensity of the endogenous analyte to that of the known amount of the internal standard is then used to calculate the precise concentration of the endogenous analyte in the original sample. This ratiometric measurement effectively cancels out any variability or loss that may occur during the analytical process, leading to highly accurate and reproducible results.[10][12]

A critical step in the analysis of thiols by LC-MS is derivatization. Thiols are often polar and can be prone to oxidation, making them challenging to retain on reverse-phase chromatography columns and susceptible to degradation.[13][14][15] Derivatization with a suitable reagent serves to:

  • Stabilize the thiol group: Preventing oxidation to disulfides or other species.[13][14]

  • Improve chromatographic properties: Increasing hydrophobicity for better retention and peak shape.

  • Enhance ionization efficiency: Introducing a readily ionizable moiety for improved sensitivity in the mass spectrometer.

Commonly used derivatization reagents for thiols include N-ethylmaleimide (NEM) and iodoacetamide.[16][17]

Experimental Workflow for Thiol Quantification by SID-MS

The following diagram illustrates a typical workflow for the quantification of thiols in a biological matrix using SID-MS.

Thiol_SID_MS_Workflow Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Add_IS Addition of Stable Isotope-Labeled Internal Standard Sample->Add_IS Spike with known amount Protein_Precip Protein Precipitation (e.g., Acetonitrile, Methanol) Add_IS->Protein_Precip Derivatize Thiol Derivatization (e.g., NEM, Iodoacetamide) Protein_Precip->Derivatize LC_Separation LC Separation (Reverse-Phase HPLC/UHPLC) Derivatize->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Ratio of Light/Heavy Peaks) MS_Detection->Quantification

Figure 1. A generalized workflow for the quantification of thiols using stable isotope dilution mass spectrometry.

Detailed Experimental Protocol: Quantification of Glutathione in Human Plasma

This protocol provides a step-by-step method for the determination of glutathione (GSH) in human plasma using a stable isotope-labeled internal standard (GSH-¹³C₂,¹⁵N) and derivatization with N-ethylmaleimide (NEM).

Materials and Reagents:

  • Glutathione (GSH) standard

  • Glutathione-¹³C₂,¹⁵N (GSH-IS)

  • N-ethylmaleimide (NEM)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (collected with EDTA as anticoagulant)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of GSH in water.

    • Prepare a 1 mg/mL stock solution of GSH-IS in water.

    • Prepare a 10 mg/mL stock solution of NEM in methanol.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare a series of calibration standards by spiking known concentrations of GSH into a surrogate matrix (e.g., water or stripped plasma).

    • Prepare QCs at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To a 100 µL aliquot of plasma, standard, or QC in a microcentrifuge tube, add 10 µL of the GSH-IS working solution.

    • Vortex briefly to mix.

  • Protein Precipitation and Derivatization:

    • Add 400 µL of ice-cold acetonitrile containing 10 mM NEM to each tube.

    • Vortex vigorously for 1 minute to precipitate proteins and initiate derivatization.

    • Incubate at 4°C for 30 minutes to ensure complete derivatization.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Final Sample Preparation for LC-MS/MS Analysis:

    • Carefully transfer the supernatant to a clean autosampler vial.

    • The sample is now ready for injection into the LC-MS/MS system.[18]

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[18]

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the derivatized GSH from other matrix components.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for both the native (light) and isotope-labeled (heavy) derivatized GSH need to be optimized.

  • Data Analysis:

    • Integrate the peak areas for the light and heavy forms of the derivatized GSH.

    • Calculate the peak area ratio of the light analyte to the heavy internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of GSH in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation and Validation

The validation of a SID-MS assay is crucial to ensure its reliability and accuracy. Key validation parameters that should be assessed according to regulatory guidelines (e.g., FDA) include linearity, accuracy, precision, selectivity, and stability.[19]

Table 1: Representative Performance Characteristics of a Validated SID-MS Assay for Glutathione

ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)-5% to +5%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Recovery Consistent and reproducible90-110%
Matrix Effect Minimal< 15%
Stability (Freeze-thaw, bench-top, long-term) Within ± 15% of nominal concentrationStable under tested conditions

Troubleshooting and Key Considerations

  • Thiol Stability: Thiols are susceptible to oxidation. It is critical to handle samples quickly and at low temperatures. The addition of a reducing agent like dithiothreitol (DTT) can be considered, but its compatibility with the derivatization chemistry must be evaluated.

  • Derivatization Efficiency: Incomplete derivatization can lead to inaccurate results. Ensure that the derivatization reagent is in sufficient excess and that the reaction conditions (pH, temperature, time) are optimized.[16]

  • Internal Standard Purity: The isotopic purity of the stable isotope-labeled internal standard is crucial. Any unlabeled analyte present in the internal standard will lead to an overestimation of the endogenous analyte concentration.

  • Matrix Effects: Although SID-MS compensates for many matrix effects, severe ion suppression or enhancement can still impact the assay. Proper sample cleanup and chromatographic separation are essential to minimize these effects.[20]

  • Disulfide Bond Scrambling: In samples containing both thiols and disulfides, care must be taken to prevent artificial disulfide bond formation or scrambling during sample preparation.[21]

Conclusion

Stable isotope dilution mass spectrometry is an exceptionally powerful and reliable technique for the accurate and precise quantification of thiols in complex biological matrices. Its ability to correct for sample loss and matrix effects makes it the method of choice for demanding applications in basic research, clinical diagnostics, and drug development. By following a well-designed and validated protocol, researchers can obtain high-quality data that provides valuable insights into the roles of thiols in health and disease.

References

  • Determination of thiol metabolites in human urine by stable isotope labeling in combination with pseudo-targeted mass spectrometry analysis - PMC - NIH. (2016, February 18). Retrieved from [Link]

  • A Review on Differential Isotope-coded Derivatization Reagents for LC-API-MS Analyses. (n.d.). Retrieved from [Link]

  • Development of stable isotope dilution assays for the quantitation of the food odorants hydrogen sulphide, methanethiol, ethanethiol, and propane-1-thiol and application to durian (Durio zibethinus L.) pulp | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Synthesis and stable isotope dilution assay of ethanethiol and diethyl disulfide in wine using solid phase microextraction. Effect of aging on their levels in wine - PubMed. (n.d.). Retrieved from [Link]

  • Stable-isotope dilution LC-MS/MS method for quantitative determination of microcystin conjugates with cysteine and glutathione in biotic matrices | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Development of Stable Isotope Dilution Assays for the Analysis of Natural Forms of Vitamin B12 in Meat - PubMed. (2021, September 15). Retrieved from [Link]

  • Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices - ResearchGate. (2025, November 1). Retrieved from [Link]

  • Isotope-dilution HPLC-MS/MS: Drug Monitoring of Antibiotics | Protocol Preview - YouTube. (2022, July 17). Retrieved from [Link]

  • Development and Validation of Efficient Stable Isotope Dilution LC-HESI-MS/MS Method for the Verification of β-lyase Metabolites in Human Urine After Sulfur Mustard Exposure - PubMed. (2011, April 15). Retrieved from [Link]

  • Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC. (2019, January 5). Retrieved from [Link]

  • A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC - NIH. (n.d.). Retrieved from [Link]

  • Stable Isotope Labeled Peptides. (n.d.). Retrieved from [Link]

  • Quantitation of Cystine and Identification of Related Metabolites in White Blood Cells Using a High Resolution Accurate Mass LC/MS Approach - Agilent. (n.d.). Retrieved from [Link]

  • Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents | ACS Omega - ACS Publications. (2023, February 28). Retrieved from [Link]

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). Retrieved from [Link]

  • Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices - PubMed. (n.d.). Retrieved from [Link]

  • Medicinal Thiols: Current Status and New Perspectives - PMC. (2021, January 1). Retrieved from [Link]

  • Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC. (n.d.). Retrieved from [Link]

  • New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging | Analytical Chemistry - ACS Publications. (2020, April 1). Retrieved from [Link]

  • Quantification of glutathione and cysteine species by LC-MS/MS-MRM. (a)... - ResearchGate. (n.d.). Retrieved from [Link]

  • Dr. Ehrenstorfer - Selection and use of isotopic internal standards - YouTube. (2018, March 23). Retrieved from [Link]

  • Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats - SfRBM. (n.d.). Retrieved from [Link]

  • Derivatization of thiol-containing compounds - PubMed. (n.d.). Retrieved from [Link]

  • The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates - ResearchGate. (n.d.). Retrieved from [Link]

  • Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress - Spectrum: Concordia University Research Repository. (2017, July 31). Retrieved from [Link]

  • Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC. (n.d.). Retrieved from [Link]

Sources

Application Note: A Validated Protocol for the Synthesis of Deuterated 4-Methyl-3-sulfanylpentan-1-ol Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the preparation of deuterated 4-methyl-3-sulfanylpentan-1-ol, intended for use as an internal standard in quantitative mass spectrometry-based assays. The synthesis strategy employs a selective deuteration of the alcohol moiety, ensuring high isotopic enrichment and chemical purity. This guide is designed for researchers, scientists, and drug development professionals who require a reliable method for producing high-quality internal standards to enhance the accuracy and precision of their analytical measurements. We will detail the rationale behind the synthetic choices, provide a complete experimental workflow, and outline the necessary characterization and quality control procedures.

Introduction: The Critical Role of Deuterated Internal Standards

In the realm of quantitative analysis, particularly in complex matrices such as biological fluids or environmental samples, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results.[1][2] Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium, are ideal internal standards for mass spectrometry (MS) because they exhibit nearly identical chemical and physical properties to their non-labeled counterparts, yet are distinguishable by their mass-to-charge ratio.[1] This co-elution during chromatography and similar ionization efficiency allows the internal standard to effectively compensate for variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the reliability of quantification.[1]

4-Methyl-3-sulfanylpentan-1-ol is a volatile thiol that contributes to the aroma profile of various natural products, including hops and beer.[3] Its accurate quantification is crucial for flavor and fragrance research, as well as in toxicological studies. This application note addresses the need for a robust method to synthesize a deuterated analog of this compound to serve as a reliable internal standard.

Synthetic Strategy: Rationale and Workflow

The synthesis of deuterated 4-methyl-3-sulfanylpentan-1-ol requires a strategic approach to introduce deuterium at a specific and stable position within the molecule. Given the presence of two reactive functional groups, a primary alcohol and a secondary thiol, careful consideration must be given to selectivity. The protons on the sulfur and oxygen atoms are readily exchangeable and therefore not suitable for stable isotopic labeling. The most practical approach is to introduce deuterium at a carbon atom adjacent to a functional group.

Our chosen strategy focuses on the selective deuteration of the carbon atom bearing the hydroxyl group (C1 position). This is achieved through a two-step process:

  • Oxidation of the primary alcohol to the corresponding aldehyde.

  • Reduction of the aldehyde using a deuterated reducing agent to introduce deuterium at the C1 position.

This approach offers excellent control over the position of the deuterium label and minimizes the risk of unwanted side reactions. The thiol group is less susceptible to the chosen oxidation and reduction conditions, precluding the need for a protecting group strategy which would add complexity and potentially reduce the overall yield.

Experimental Workflow Diagram:

SynthesisWorkflow cluster_synthesis Synthesis of Deuterated 4-Methyl-3-sulfanylpentan-1-ol cluster_purification_characterization Purification and Characterization start 4-Methyl-3-sulfanylpentan-1-ol oxidation Step 1: Oxidation (e.g., PCC or DMP) start->oxidation intermediate 4-Methyl-3-sulfanylpentanal oxidation->intermediate reduction Step 2: Deuterated Reduction (e.g., Sodium borodeuteride) intermediate->reduction product Deuterated 4-Methyl-3-sulfanylpentan-1-ol reduction->product purification Purification (Flash Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization

Sources

Micro-oxygenation techniques to modulate 4-methyl-3-sulfanylpentan-1-ol levels

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Redox-Mediated Modulation of 4-Methyl-3-Sulfanylpentan-1-ol (4-MSP) via Precision Micro-Oxygenation

Abstract

This application note details methodologies for modulating the perception and stability of 4-methyl-3-sulfanylpentan-1-ol (4-MSP, formerly 4-MMP) in Sauvignon Blanc and related varietals using Micro-Oxygenation (MOX). While oxygen is typically antagonistic to volatile thiols, this protocol outlines a "Redox-Balancing" approach. By leveraging the competitive kinetics of glutathione (GSH) against o-quinones, researchers can use MOX to selectively oxidize reductive off-odors (H₂S) that mask 4-MSP, thereby enhancing the varietal profile without degrading the target thiol.

Introduction: The Thiol-Oxidation Paradox

4-MSP is a polyfunctional thiol responsible for the characteristic "box tree," "broom," and "blackcurrant bud" aromas in Sauvignon Blanc. It has an exceptionally low sensory detection threshold (~0.8 ng/L).

The modulation of 4-MSP presents a paradox in enology:

  • The Threat: 4-MSP is highly susceptible to oxidative degradation. It does not react directly with oxygen but is consumed by o-quinones (oxidation products of polyphenols) via Michael addition, forming odorless adducts.

  • The Necessity: Sauvignon Blanc is prone to reductive defects (H₂S, methanethiol) which sensorially mask 4-MSP.

The Solution: This protocol utilizes Precision MOX to oxidize H₂S (unmasking) while using Glutathione (GSH) as a "sacrificial nucleophile" to intercept o-quinones before they bind 4-MSP.

Mechanistic Principles

The success of this protocol relies on Competitive Kinetics . When oxygen is introduced, it converts diphenols (catechols) into o-quinones. These electrophilic quinones then react with available nucleophiles.

Key Reaction Rates (


): 
  • 
     (Hydrogen Sulfide):  Extremely Fast. H₂S is oxidized readily.
    
  • 
     (Glutathione):  Fast. GSH reacts with quinones to form Grape Reaction Product (GRP), which is stable and colorless.
    
  • 
     (Volatile Thiol):  Slower than GSH but faster than other substrates.
    

Scientific Directive: To preserve 4-MSP during MOX, the concentration of GSH must be sufficient to outcompete 4-MSP for the available o-quinones. If [GSH] is depleted, the quinones will immediately scavenge 4-MSP.

Visualizing the Pathway

The following diagram illustrates the "Sacrificial Defense" mechanism required for safe MOX.

ThiolOxidation O2 Micro-Oxygenation (O2 Input) Phenols Diphenols (Catechins/Caftaric Acid) O2->Phenols Oxidation (PPO/Chemical) H2S H2S / Mercaptans (Masking Agents) O2->H2S Direct Oxidation Quinone o-Quinones (Highly Reactive) Phenols->Quinone GRP Grape Reaction Product (Stable/Odorless) Quinone->GRP Adduct Thiol-Quinone Adduct (Aroma LOSS) Quinone->Adduct Clean Clean Aroma Profile (Unmasked 4-MSP) H2S->Clean Removal GSH Glutathione (GSH) (Sacrificial Antioxidant) GSH->Quinone FAST Reaction (Protection) MSP 4-MSP (Target Thiol) (Boxwood Aroma) MSP->Quinone SLOW Reaction (If GSH Depleted)

Figure 1: The Kinetic Competition. Glutathione (GSH) intercepts o-quinones, preventing them from binding 4-MSP. MOX simultaneously removes masking H₂S.

Experimental Protocol: Precision Modulation

Objective: Remove reductive masking without crossing the oxidation threshold for 4-MSP.

Phase 1: Diagnostic Assessment (Pre-MOX)

Before applying oxygen, you must validate the "Buffer Capacity" of the wine.

  • Quantify Free Glutathione (GSH):

    • Method: HPLC-UV or LC-MS/MS.

    • Requirement: [GSH] > 15 mg/L.[1][2][3]

    • Action: If [GSH] < 10 mg/L, ABORT MOX . The risk of 4-MSP loss is too high. Supplement with specific inactivated yeast (SIY) rich in glutathione if regulations permit.

  • Quantify Reductive Compounds:

    • Method: Sensory analysis (scored 0-10) or GC-SCD for H₂S/MeSH.

    • Trigger: If reductive score > 3/10, MOX is indicated.

Phase 2: Micro-Oxygenation Dosage
  • Equipment: Ceramic sinter sparger (e.g., Parsec, Vivelys) capable of mg/L/month precision.

  • Dosage Strategy:

    • Rate: Ultra-low application: 0.5 to 1.0 mg O₂/L/month .

    • Duration: Short pulses (1–2 weeks).

    • Temperature: Maintain wine at 12–14°C. (Lower temperatures slow oxidation kinetics, favoring GSH reaction over thiol reaction).

Phase 3: Monitoring & Stopping Conditions

This is a self-validating system. You must monitor Dissolved Oxygen (DO) and Redox Potential .

  • The Accumulation Rule: If DO rises > 30 ppb (0.03 mg/L) and stays stable, the wine is not consuming the oxygen efficiently (or is saturated). STOP immediately.

  • The Sensory Stop: Assess daily. Stop as soon as the "rotten egg" (H₂S) note disappears. Do not continue to "open up" the wine; you will strip the 4-MSP.

Comparative Kinetic Data

The following table summarizes why GSH is the critical control point. It compares the reaction rates of various wine nucleophiles with 4-methyl-1,2-benzoquinone (a model quinone).

NucleophileReaction Rate Constant (

,

)
Relative ReactivityImplication for Protocol
H₂S (Hydrogen Sulfide)0.4188Very HighOxidizes first. Allows "Unmasking."
GSH (Glutathione)~0.3343HighPrimary Defender. Must be present to intercept quinones.
4-MSP (Target Thiol)0.0060LowReacts slower than GSH. Safe only if GSH is present.
Amino Acids ~0.0002NegligibleDo not offer protection.

Data synthesized from kinetic studies on quinone-nucleophile interactions (see References).

Decision Workflow

Use this logic flow to determine if MOX will modulate (reveal) or destroy 4-MSP in your specific matrix.

DecisionTree Start Start: Assess 4-MSP Potential CheckH2S Is H2S/Reduction Present? (Masking 4-MSP) Start->CheckH2S CheckGSH Is Glutathione > 15 mg/L? CheckH2S->CheckGSH Yes NoMOX_1 STOP: No MOX Needed. Preserve Anaerobiosis. CheckH2S->NoMOX_1 No NoMOX_2 STOP: High Risk of Thiol Loss. Use Copper/Fining instead. CheckGSH->NoMOX_2 No ApplyMOX Apply MOX: 0.5 mg/L/month @ 12°C CheckGSH->ApplyMOX Yes (Protection Active) Monitor Monitor DO & Sensory Daily ApplyMOX->Monitor Stop STOP: H2S Cleared. 4-MSP Unmasked. Monitor->Stop Reduction Gone

Figure 2: Operational Decision Tree for 4-MSP Modulation.

References

  • Nikolantonaki, M., & Waterhouse, A. L. (2012). A Method to Quantify Quinone Reaction Rates with Wine Relevant Nucleophiles: A Key to the Understanding of Oxidative Loss of Varietal Thiols. Journal of Agricultural and Food Chemistry, 60(34), 8484–8490. Link

  • Ugliano, M., et al. (2011). Evolution of 3-mercaptohexanol, hydrogen sulfide, and methyl mercaptan during bottle storage of Sauvignon blanc wines.[3] Effect of glutathione, copper, oxygen exposure, and closure-derived oxygen.[3] Journal of Agricultural and Food Chemistry, 59(6), 2564-2572. Link

  • Coetzee, C., & du Toit, W. J. (2012). A comprehensive review on Sauvignon blanc aroma with a focus on certain positive and negative aroma compounds. South African Journal of Enology and Viticulture, 33(1), 87-103. Link

  • Roland, A., et al. (2011). Flavor chemistry of varietal thiols: 4-methyl-4-sulfanylpentan-2-one (4MSP) and 3-sulfanylhexan-1-ol (3SH). Chemical Reviews. (Contextual grounding on 4-MSP chemistry).

Sources

Troubleshooting & Optimization

Technical Support Center: Preserving the Integrity of 4-methyl-3-sulfanylpentan-1-ol During Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-methyl-3-sulfanylpentan-1-ol. This guide provides in-depth, experience-driven answers and validated protocols to address the primary challenge in analyzing this potent thiol: its oxidative instability. Our goal is to help you achieve accurate, reproducible results by maintaining the integrity of your analyte from sample collection through to analysis.

Frequently Asked Questions (FAQs)
Q1: My analytical results show low or inconsistent recovery of 4-methyl-3-sulfanylpentan-1-ol. What is the likely cause?

Low and erratic recovery is the most common symptom of analyte degradation during sample preparation. 4-methyl-3-sulfanylpentan-1-ol is a thiol, containing a reactive sulfhydryl (-SH) group. This group is highly susceptible to oxidation, which converts the target molecule into other species, primarily disulfides. This chemical transformation means the original compound is no longer present at its initial concentration, leading to underestimation in your analysis.[1][2] The oxidation can be surprisingly rapid, especially when samples are exposed to oxygen, trace metal contaminants, or non-optimal pH conditions.

Q2: What are the primary mechanisms driving the oxidation of my analyte?

Understanding the "how" and "why" of oxidation is critical for designing a robust sample preparation workflow. There are two main pathways you must control:

  • Metal-Catalyzed Oxidation: This is often the most aggressive and rapid degradation pathway. Trace amounts of metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺), act as powerful catalysts.[1][3] These ions facilitate the transfer of electrons from the thiol to molecular oxygen (O₂), generating disulfide bonds (R-S-S-R). This process is a major concern in complex matrices like wine, beer, or biological fluids, where such metals are invariably present.[1]

  • Auto-oxidation: In the absence of metal catalysts, thiols can still be oxidized directly by atmospheric oxygen, especially at elevated pH. The thiol group (R-SH) exists in equilibrium with its deprotonated, anionic form, the thiolate (R-S⁻). The thiolate anion is far more reactive and susceptible to oxidation than its protonated counterpart. Therefore, working at a higher pH increases the rate of auto-oxidation.

Below is a diagram illustrating these degradation pathways and the points of intervention.

OxidationPathways cluster_analyte Analyte States cluster_oxidation Oxidation Products cluster_catalysts Catalysts cluster_intervention Intervention Points RSH 4-methyl-3-sulfanylpentan-1-ol (Thiol Form, R-SH) RS- Thiolate Anion (R-S⁻) RSH->RS- High pH RSSR Disulfide (R-S-S-R) RSH->RSSR Slow Oxidation RS-->RSH Low pH RS-->RSSR Fast Oxidation O2 Oxygen (O₂) O2->RS- Oxidizes Metals Metal Ions (Cu²⁺, Fe³⁺) Metals->RS- Catalyzes Chelator EDTA (Chelator) Chelator->Metals Sequesters Antioxidant Ascorbic Acid / DTT (Reducing Agents) Antioxidant->O2 Scavenges Inert Inert Gas (N₂, Ar) Inert->O2 Displaces

Caption: Oxidation pathways of 4-methyl-3-sulfanylpentan-1-ol and key intervention strategies.

Q3: Which antioxidant or stabilizing agent is best for my experiment?

The optimal choice depends on your sample matrix and analytical method (e.g., LC-MS vs. GC-MS). A multi-component approach is often the most effective. The table below compares common agents.

AgentMechanism of ActionTypical ConcentrationProsCons
EDTA (Ethylenediaminetetraacetic acid)Metal Chelation: Binds and inactivates catalytic metal ions (Cu²⁺, Fe³⁺), preventing the primary oxidation pathway.1-5 mMHighly effective at preventing metal-catalyzed oxidation. Generally does not interfere with GC or LC-MS analysis.Does not prevent auto-oxidation.
Ascorbic Acid (Vitamin C)Oxygen Scavenger: Rapidly reacts with and consumes dissolved oxygen. Can also reduce oxidized species.5-10 mMInexpensive and effective. Works synergistically with EDTA.Can potentially interfere with some derivatization reactions or electrochemical detection methods.
DTT (Dithiothreitol)Reducing Agent: Maintains thiols in their reduced (-SH) state and can reverse disulfide (R-S-S-R) formation.[4]1-5 mMVery powerful reducing agent. Can salvage analyte that has already oxidized.Is a thiol itself and will show up in analysis. Can interfere with certain derivatization reagents. Less stable in solution than TCEP.
TCEP (Tris(2-carboxyethyl)phosphine)Reducing Agent: A non-thiol reducing agent that is highly effective at reducing disulfide bonds.1-5 mMMore stable than DTT, odorless, and does not interfere with thiol-specific derivatization (e.g., maleimides).More expensive than DTT.

Senior Scientist Recommendation: For most applications, a combination of EDTA (1-2 mM) and Ascorbic Acid (5 mM) added immediately upon sample collection provides excellent protection. If you suspect disulfide formation has already occurred, a pre-treatment with TCEP may be necessary, followed by its removal or dilution prior to analysis.

Q4: Beyond adding stabilizers, what other handling precautions are essential?

Your laboratory technique is as important as the reagents you use. Always adhere to these core principles when handling thiol-containing samples:

  • Minimize Headspace: When storing samples, use vials that are filled as much as possible to minimize the amount of atmospheric oxygen available for reaction.[5]

  • Use Inert Gas: Before sealing vials, flush the headspace with an inert gas like nitrogen (N₂) or argon (Ar) to displace oxygen.

  • Control Temperature: Keep samples cold (on ice or at 4°C) at all times. Chemical reactions, including oxidation, slow down significantly at lower temperatures. For long-term storage, snap-freeze in liquid nitrogen and store at -80°C.[5]

  • Control pH: Adjust the sample pH to be mildly acidic (pH 3-4) if the matrix and subsequent analysis allow. This keeps the thiol in its more stable, protonated R-SH form.

  • Protect from Light: Use amber vials or cover vials with aluminum foil. High-energy light can promote the formation of free radicals that accelerate oxidation.

Troubleshooting Guides & Experimental Protocols
Protocol 1: General Sample Stabilization for Aqueous Matrices

This protocol is designed for the initial collection and stabilization of samples like beverages, cell culture media, or environmental water samples.

Objective: To immediately quench oxidative processes upon sample collection.

Materials:

  • Stabilization Stock Solution (100x): 100 mM EDTA + 500 mM L-Ascorbic Acid in deoxygenated, ultrapure water. Filter-sterilize and store in single-use aliquots at -20°C.

  • Deoxygenated Water: Sparge ultrapure water with high-purity nitrogen or argon for 30-60 minutes.

  • Amber glass vials with PTFE-lined caps.

Procedure:

  • Prepare Vials: For every 1 mL of sample you plan to collect, add 10 µL of the 100x Stabilization Stock Solution to the bottom of the receiving vial.

  • Purge Vials: Gently flush the vial with nitrogen or argon gas for 10-15 seconds.

  • Collect Sample: Collect the sample directly into the prepared vial. Cap immediately.

  • Mix Gently: Invert the vial 3-4 times to ensure the stabilizers are fully mixed with the sample.

  • Store Appropriately: Place the sample on ice immediately. For storage longer than a few hours, snap-freeze in liquid nitrogen and transfer to a -80°C freezer.

Self-Validation: Prepare a "non-stabilized" control by collecting a parallel sample into a vial containing only 10 µL of deoxygenated water. Analyze both samples to quantify the protective effect of the stabilization buffer.

Protocol 2: Sample Preparation for GC-MS Analysis with Derivatization

Volatile thiols are often derivatized before GC analysis to improve chromatographic behavior and detection sensitivity.[2][6] This protocol incorporates stabilization into a common workflow using pentafluorobenzyl bromide (PFBBr) as the derivatizing agent.

Objective: To extract, derivatize, and concentrate 4-methyl-3-sulfanylpentan-1-ol while preventing its oxidation.

Materials:

  • Stabilized sample (from Protocol 1).

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Derivatization Reagent: 10% PFBBr in acetone.

  • Catalyst: 1 M Potassium Carbonate (K₂CO₃) solution.

  • Internal Standard (IS): e.g., an isotopically labeled version of the analyte or a structural analog.

Procedure:

  • Thaw and Spike: Thaw the stabilized sample on ice. Spike with the internal standard.

  • pH Adjustment: Adjust the sample pH to ~8-9 with K₂CO₃. This deprotonates the thiol to the more nucleophilic thiolate, which is necessary for the derivatization reaction. Note: Work quickly at this step, as the analyte is less stable at high pH.

  • Immediate Derivatization: Add the PFBBr solution to the sample. The optimal ratio will need to be determined empirically but a 10-fold molar excess over the expected thiol concentration is a good starting point.

  • Extraction: Immediately add the extraction solvent (e.g., 1 mL of DCM for every 2 mL of aqueous sample). Cap and vortex vigorously for 1-2 minutes.

  • Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.

  • Isolate Extract: Carefully transfer the organic (bottom, if using DCM) layer to a clean vial.

  • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen. Avoid complete dryness.

  • Reconstitution & Analysis: Reconstitute the sample in a suitable solvent (e.g., ethyl acetate) and inject it into the GC-MS system.[7]

Causality & Justification: The key to this protocol is performing the derivatization immediately after the pH is raised. The PFBBr "caps" the reactive thiolate as a stable thioether derivative, effectively protecting it from oxidation during the subsequent extraction and concentration steps.

References
  • ResearchGate. (2025). Analysis of Precursors to Wine Odorant 3-Mercaptohexan-1-ol Using HPLC-MS/MS. Available at: [Link]

  • ResearchGate. (n.d.). Chemical Stability of Thiol and Flavanol Sulfonation Products during Wine Aging Conditions. Available at: [Link]

  • PubChem. (2025). 3-Sulfanyl-4-methylpentan-1-ol. Available at: [Link]

  • PubMed. (2016). 3-Sulfanyl-4-methylpentan-1-ol in Dry-Hopped Beers: First Evidence of Glutathione S-Conjugates in Hop (Humulus lupulus L.). Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death Pathways. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Available at: [Link]

  • ResearchGate. (n.d.). Sample preparation and instrumental analysis of varietal thiols in.... Available at: [Link]

  • MDPI. (2023). Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. Available at: [Link]

  • ResearchGate. (2025). GC-MS/MS Determination of Synthetic Cathinones. Available at: [Link]

  • Romanian Journal of Oral Rehabilitation. (2023). INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. Available at: [Link]

  • OENO One. (2024). The remarkable effects of the non-volatile matrix of wine on the release of volatile compounds. Available at: [Link]

Sources

Technical Support Center: Preservation of 4-Methyl-3-Sulfanylpentan-1-ol (4MSP) During Copper Fining

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Targeted Retention of Varietal Thiols in Enological Matrices Ticket ID: #CU-4MSP-OPTIMIZATION

Executive Summary

This technical guide addresses the "Reductive Paradox" in white wine production (specifically Sauvignon Blanc and Scheurebe): the necessity of removing reductive off-odors (H₂S, methanethiol) using copper (Cu) without stripping the highly reactive, desirable varietal thiol 4-methyl-3-sulfanylpentan-1-ol (4MSP) (formerly 4MMP). 4MSP is responsible for characteristic "box tree" and "blackcurrant" notes but has a high affinity for copper, leading to irreversible aromatic loss via complexation and oxidation.

Module 1: Diagnostics & Mechanism
Q: Why did my Sauvignon Blanc lose its characteristic "box tree" aroma immediately after copper sulfate addition?

A: The loss is driven by a rapid, biphasic reaction mechanism where Copper (II) acts as both a reactant and a catalyst.

Unlike simple precipitation, the interaction between Copper and 4MSP is a redox-mediated process. When CuSO₄ is added to the wine matrix, Cu(II) is rapidly reduced to Cu(I) by the thiols (RSH) and H₂S present. This Cu(I) species is the active agent that binds with 4MSP to form odorless, non-volatile complexes.

The Mechanistic Pathway:

  • Reduction: Cu²⁺ + RSH

    
     Cu⁺ + Radical Species (RS•).
    
  • Complexation: Cu⁺ binds with the sulfhydryl group of 4MSP to form stable Cu-Thiol complexes.

  • Oxidation Cycle: In the presence of oxygen and Iron (Fe), Cu acts as a catalyst, converting thiols into disulfides (RSSR), which are odorless but can revert to reductive odors later, or permanently removing them via precipitation.

Because 4MSP has a lower odor detection threshold (~0.8 ng/L) compared to H₂S, even micro-molar reductions in free 4MSP concentration result in a massive sensory loss (Vela et al., 2017).

CopperThiolMechanism CuII Copper (II) (CuSO4 Addition) CuI Copper (I) (Active Species) CuII->CuI Reduction by RSH Thiol Free 4MSP (Aromatic) Thiol->CuI Reduces Cu(II) Complex Cu-4MSP Complex (Odorless) CuI->Complex + 4MSP Disulfide Disulfide (RSSR) (Odorless/Latent) CuI->Disulfide Catalytic Oxidation Oxygen Oxygen/Iron Oxygen->Disulfide Co-factor

Figure 1: The conversion of aromatic Free 4MSP into odorless complexes and disulfides mediated by Copper (II) reduction.[1][2][3][4]

Module 2: Mitigation Strategies (The "How")
Q: How can I remove reductive notes without using Copper Sulfate?

A: The industry standard for high-precision thiol preservation is the use of PVI/PVP copolymers (polyvinylimidazole/polyvinylpyrrolidone).

Unlike Copper Sulfate, which floods the system with reactive metal ions, PVI/PVP works via selective adsorption . It binds transition metals (Cu, Fe) and sulfide-bound copper complexes. Crucially, recent studies indicate that while PVI/PVP removes Cu and Cu-bound H₂S effectively, it has a significantly lower affinity for free varietal thiols like 4MSP compared to direct copper fining (Zhang et al., 2021).

Comparative Efficacy Table:

Treatment AgentPrimary MechanismH₂S Removal Efficiency4MSP RetentionRisk Profile
Copper Sulfate (CuSO₄) Direct Precipitation & OxidationHighLow (High risk of stripping)Pro-oxidant residue; Metal haze risk.
PVI/PVP Copolymer Chelation / AdsorptionModerate-HighHigh Minimal sensory impact; Removes Cu residues.
Silver Chloride PrecipitationVery HighModerateBanned in many jurisdictions; Light sensitive.
Macro-Oxygenation OxidationModerateLowHigh risk of oxidizing 4MSP to disulfides.

Recommendation: Use PVI/PVP as a preventative measure or for mild reductive flaws. Reserve CuSO₄ for severe cases, and strictly adhere to the "Minimum Effective Dosage" protocol below.

Module 3: Experimental Protocol (Self-Validating System)
Q: What is the precise workflow to determine the "Minimum Effective Dosage" of Copper?

A: Do not rely on standard additions (e.g., "add 0.5 ppm"). The wine matrix varies by vintage. You must perform a bench trial to find the inflection point where H₂S is neutralized before 4MSP is compromised.

Protocol: The "Limit of Detection" Bench Trial

Reagents Needed:

  • Stock Solution A (1%): 1.0g CuSO₄·5H₂O in 100mL distilled water.

  • Working Solution B (0.04%): 1.0mL of Stock A diluted to 25mL with distilled water.

    • Calibration: 0.1 mL of Solution B in 100 mL wine = 0.1 mg/L (ppm) Copper.

Workflow Steps:

  • Preparation: Pour 100mL of the reductive wine into 6 ISO tasting glasses.

  • Dosing:

    • Glass 1: Control (0 mL)

    • Glass 2: 0.05 ppm (0.05 mL Sol. B)

    • Glass 3: 0.1 ppm (0.1 mL Sol. B)

    • Glass 4: 0.2 ppm (0.2 mL Sol. B)

    • Glass 5: 0.3 ppm (0.3 mL Sol. B)

    • Glass 6: 0.5 ppm (0.5 mL Sol. B)

  • Incubation: Cover and allow to stand for 10 minutes. (Note: Reaction is rapid, but equilibrium takes time).

  • Sensory Validation (The "Triangle" Method):

    • Smell from lowest concentration to highest .

    • Identify the first glass where H₂S is undetectable.

    • CRITICAL STEP: Compare this glass against the Control specifically for 4MSP (Box Tree) intensity. If the aroma is muted, the copper dosage is too high.

  • Scale Up: Calculate the addition for the full tank based exclusively on the successful trial dosage.

BenchTrialWorkflow Start Start: Reductive Wine Sample Screen Screening: Is H2S Detectable? Start->Screen Dose Execute Dosage Trial (0.05 - 0.5 ppm Cu) Screen->Dose Yes Pass PASS: Scale Up Treatment Screen->Pass No (False Alarm) Eval Sensory Evaluation (Low -> High Conc) Dose->Eval Decision H2S Gone? Eval->Decision Decision->Dose No (Increase Dose) CheckThiol Check 4MSP Integrity (Compare to Control) Decision->CheckThiol Yes CheckThiol->Pass Aroma Intact Fail FAIL: 4MSP Stripped CheckThiol->Fail Aroma Lost Alt Switch to PVI/PVP or Ascorbic Acid Strategy Fail->Alt

Figure 2: Decision logic for minimizing copper impact on varietal thiols.

Module 4: Advanced Troubleshooting (Reversibility)
Q: I overdosed copper and the wine is mute. Is the 4MSP lost forever?

A: Likely yes, but partial recovery may be possible under strict anoxic conditions.

Research suggests that Cu-thiol complexes are in equilibrium. If the wine is stored in a strictly anoxic environment (dissolved oxygen < 0.5 mg/L), the equilibrium may shift, releasing free thiols back into the matrix. However, if the copper catalyzed the oxidation of 4MSP into disulfides (RSSR), the loss is chemically permanent without the addition of strong reducing agents, which carry their own risks (Ugliano, 2013).

Corrective Action:

  • Remove Residual Copper: Immediately treat with PVI/PVP or Bentonite (if protein unstable) to remove excess copper and stop the oxidation cycle.

  • Add Antioxidants: Addition of Ascorbic Acid (only if free SO₂ > 30 ppm) can help maintain a reducing environment.

  • Wait: Bottle shock often mimics thiol loss. Allow 3-6 months of bottle aging; some disulfide reduction may occur naturally, regenerating aroma.

References
  • Kreitman, G. Y., et al. (2016). "Reaction Mechanisms of Metals with Hydrogen Sulfide and Thiols in Model Wine. Part 1: Copper-Catalyzed Oxidation." Journal of Agricultural and Food Chemistry.

  • Vela, E., et al. (2017). "The effects of copper fining on the wine content in sulfur off-odors and on their evolution during accelerated anoxic storage."[5] Food Chemistry.

  • Zhang, X., et al. (2021). "The removal of Cu from wine by copolymer PVI/PVP: Impact on Cu fractions and binding agents." Australian Journal of Grape and Wine Research.

  • Ugliano, M. (2013). "Oxygen Contribution to Wine Aroma Evolution during Bottle Aging." Journal of Agricultural and Food Chemistry.

  • OIV (International Organisation of Vine and Wine). "Maximum acceptable limit for copper in wine."[3][6] Compendium of International Methods of Analysis.

Sources

Storage conditions to prevent degradation of 4-methyl-3-sulfanylpentan-1-ol samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Volatile Thiol Stability Guide Subject: 4-Methyl-3-sulfanylpentan-1-ol (CAS: 933455-14-2 / Isomer Specific) Ticket ID: #TS-SH-4M3SP Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2][3]

Introduction: The Stability Paradox

You are likely working with 4-methyl-3-sulfanylpentan-1-ol , a potent polyfunctional thiol often utilized in flavor chemistry (distinctive for its savory, "catty," or tropical nuances similar to Sauvignon Blanc varietals) or as a high-value intermediate in pharmaceutical synthesis.[1][2][3]

The Core Challenge: This molecule possesses a "stability paradox."[2][3] While the alcohol group (-OH) is relatively stable, the sulfanyl group (-SH) is a "soft" nucleophile that is aggressively reactive toward reactive oxygen species (ROS).[1][2][3] The primary degradation pathway is not decomposition, but oxidative dimerization . If your sample purity drops, you haven't lost the molecule; it has likely just "locked hands" with another molecule to form a disulfide bridge.

This guide provides a self-validating protocol to prevent this dimerization and ensure experimental reproducibility.

Module 1: The Degradation Mechanism

To prevent degradation, you must understand the enemy. The primary failure mode is Autoxidation .[2][3]

  • Initiation: Trace metal ions or UV light catalyze the removal of the thiol proton, creating a thiyl radical (

    
    ).[3]
    
  • Propagation: This radical attacks another thiol molecule or reacts with molecular oxygen.[2][3]

  • Termination: Two thiyl radicals combine to form a Disulfide Dimer (Bis(1-hydroxy-4-methylpentan-3-yl) disulfide).[1][2][3]

Impact: The disulfide is odorless and chemically distinct, leading to false negatives in sensory assays and stoichiometry errors in synthesis.[1]

ThiolOxidation Thiol Active Thiol (R-SH) Radical Thiyl Radical (RS•) Thiol->Radical -H+ (Oxidation) Oxygen Oxygen/UV/Metals Oxygen->Radical Disulfide Inactive Disulfide (R-S-S-R) Radical->Disulfide Dimerization Disulfide->Thiol Reduction (Recovery)

Figure 1: The oxidative pathway transforming the active thiol into the inactive disulfide dimer.[1][2][3][4][5]

Module 2: Storage & Handling Protocol

This protocol is designed as a Self-Validating System . If you smell the compound strongly outside the hood, the system has failed (Seal Breach).

Optimized Storage Conditions
ParameterRecommendationScientific Rationale
Temperature -20°C Arrhenius equation dictates that lower T exponentially slows the oxidation rate.[1][2][3]
Atmosphere Argon (Ar) Ar is heavier than air and forms a "blanket" over the liquid.[3] Nitrogen (

) is lighter and mixes more easily with air if the seal is imperfect.[2][3]
Container Amber Glass Blocks UV light (200-400nm) which catalyzes radical formation.[1][2][3]
Closure Teflon (PTFE) Lined Thiols can adsorb into rubber or silicone septa.[2][3] PTFE is inert and provides a tight vapor seal.[2][3]
Concentration Dilute in EtOH (Optional) Storing as a 1-10% solution in ethanol can stabilize the thiol by "dilution effect," reducing the probability of two thiol molecules colliding to form a dimer.
The "Inert Aliquot" Workflow

Never pour this reagent. Pouring introduces turbulence, saturating the liquid with atmospheric oxygen.

  • Purge: Insert an Argon line into the source bottle (headspace only).[2][3]

  • Withdraw: Use a gas-tight syringe (Hamilton type) to withdraw the liquid through a septum.[2][3]

  • Transfer: Inject directly into the nitrogen-purged reaction vessel or storage vial.

  • Seal: Wrap the cap junction with Parafilm immediately after use to prevent oxygen diffusion during freezer storage.[2][3]

Module 3: Troubleshooting & FAQs

Q1: My sample has developed a cloudy precipitate. Is it ruined?

  • Diagnosis: This is likely the Disulfide Dimer .[2][3] As the non-polar disulfide forms, it may be less soluble than the parent thiol, crashing out of solution.

  • Action: Do not discard. See Module 4: Recovery to reverse this process.

Q2: The "catty" odor has disappeared from my stock solution.

  • Diagnosis: Complete oxidation.[2][3] The disulfide dimer is much heavier and less volatile, resulting in a loss of aroma.

  • Validation: Run a GC-MS. You will see a peak shift to approximately double the molecular weight (minus 2 protons).[2][3]

Q3: Can I use DTT (Dithiothreitol) to preserve my sample?

  • Advisory: DTT is effective but "messy" for downstream chemistry.[2][3] It contains its own thiols which can interfere with reactions or sensory tests.[2][3]

  • Better Alternative: Use TCEP-HCl (Tris(2-carboxyethyl)phosphine).[1][2][3][6] It is odorless, stable, and reduces disulfides irreversibly without introducing new competing thiols.[1][3]

Q4: How do I clean glassware to remove the stench?

  • Protocol: Standard soap won't work.[2][3] You must oxidize the residual thiol to a non-volatile sulfonate.

  • Solution: Soak glassware in a 10% Bleach (Sodium Hypochlorite) solution for 1 hour.[2][3]

  • Chemistry:

    
     (Odorless Sulfonic Acid).[1][2][3]
    

Module 4: Recovery Protocol (The "Fix")

If your 4-methyl-3-sulfanylpentan-1-ol has degraded into the disulfide, you can chemically "resurrect" it using a reduction protocol.[1][2][3]

Reagent: TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride).[1][2][3][6]

  • Dissolve: Dissolve your degraded sample in a water-miscible solvent (e.g., Methanol or Acetonitrile/Water).[2][3]

  • Add TCEP: Add 1.5 molar equivalents of TCEP relative to the estimated disulfide content.

  • Incubate: Stir at Room Temperature for 30 minutes. (TCEP works fast and at low pH).[2][3]

  • Extract: The TCEP oxide byproduct is water-soluble.[1][2][3] Extract your regenerated thiol with an organic solvent (e.g., Dichloromethane).[2][3]

  • Dry & Concentrate: Dry over

    
     and carefully remove solvent (watch for volatility!).
    

RecoveryWorkflow Start Degraded Sample (Contains Disulfide) Step1 Add TCEP-HCl (1.5 eq) Start->Step1 Step2 Stir 30 mins (Room Temp) Step1->Step2 Step3 Phase Separation (Wash with Water) Step2->Step3 Removes TCEP Oxide End Recovered Active Thiol Step3->End

Figure 2: Chemical recovery workflow using TCEP to reduce disulfide impurities back to active thiol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13357711, 4-methyl-3-sulfanylpentan-1-ol. Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry. SOP: How to Work with Thiols and Stench Chemicals. Retrieved from [Link]

  • Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine (TCEP).[2][3] Journal of Organic Chemistry. (Seminal paper on TCEP utility).

Sources

Validation & Comparative

Comparative Analysis of Thiol Extraction Methods: Liquid-Liquid Extraction (LLE) vs. Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous, data-driven comparison between Liquid-Liquid Extraction (LLE) and Solid-Phase Microextraction (SPME) for the isolation and quantification of thiols (mercaptans) in complex matrices.

Verdict:

  • HS-SPME (Headspace Solid-Phase Microextraction) is the superior choice for high-throughput screening and ultra-trace analysis (ng/L) of volatile thiols, provided in-situ derivatization is employed to prevent oxidation and enhance volatility.[1]

  • LLE (Liquid-Liquid Extraction) remains the "Gold Standard" for absolute quantification and validation, particularly when coupled with specific chemical isolation steps (e.g., p-HMB purification) that eliminate matrix interference, albeit at a significantly higher cost of time and solvent use.[1]

Mechanistic Foundations & Challenges

Thiols (R-SH) present unique analytical challenges:

  • High Reactivity: They rapidly oxidize to disulfides (R-S-S-R) in the presence of air or metal ions.[1]

  • Trace Concentrations: Bioactive and sensory thresholds often lie in the ng/L (ppt) range.[1]

  • Matrix Complexity: In biological fluids (plasma) or fermentation products (wine), they coexist with high concentrations of interfering alcohols and proteins.[1]

The Extraction Logic
  • LLE Principle (Partitioning): Relies on the Nernst distribution law (

    
    ).[1][2] For thiols, simple partitioning is often insufficient due to low abundance.[1] Therefore, LLE for thiols is frequently "Reactive Extraction," utilizing specific reversible binding (e.g., to organomercurials) to chemically pull thiols from the organic phase, washing away impurities, and then releasing them.[1]
    
  • SPME Principle (Equilibrium Sorption): Relies on the partitioning of analytes between the sample matrix (or headspace) and a stationary phase coated on a fused silica fiber.[1] For thiols, this is almost exclusively coupled with Derivatization (e.g., PFBBr) to convert polar, reactive thiols into non-polar, stable thioethers that have high affinity for the fiber and are GC-amenable.[1]

Workflow Visualization

The following diagram contrasts the linear, labor-intensive path of LLE with the convergent, automated path of SPME.

ThiolExtraction Start Sample Matrix (Plasma/Wine/Urine) LLE_Step1 LLE: Reactive Isolation (e.g., p-HMB binding) Start->LLE_Step1 Path A: Classical SPME_Step1 In-Situ Derivatization (e.g., PFBBr/ETP) Start->SPME_Step1 Path B: Modern LLE_Step2 Phase Separation & Organic Wash LLE_Step1->LLE_Step2 LLE_Step3 Thiol Release (Acid/Cysteine) LLE_Step2->LLE_Step3 LLE_Step4 Re-Extraction & Concentration (N2 blow) LLE_Step3->LLE_Step4 GCMS GC-MS / GC-MS/MS Analysis LLE_Step4->GCMS SPME_Step2 HS-SPME Extraction (Simultaneous Concentration) SPME_Step1->SPME_Step2 SPME_Step2->GCMS Thermal Desorption

Figure 1: Comparative workflow logic. LLE involves multi-stage chemical purification, while SPME integrates derivatization and extraction into a single automated step.[1]

Comparative Performance Analysis

The following data aggregates typical performance metrics for volatile thiols (e.g., 3-Mercaptohexanol, 4-MMP) and biological thiols.

Table 1: Performance Metrics Head-to-Head
MetricLiquid-Liquid Extraction (LLE)HS-SPME (with Derivatization)
Limit of Detection (LOD) 10 – 50 ng/L0.5 – 5 ng/L
Sample Volume Required High (50 – 100 mL)Low (2 – 10 mL)
Solvent Consumption High (20 – 100 mL / sample)Negligible (Solvent-free)
Precision (RSD) Excellent (< 5%) Good (5 – 12%)
Linearity (

)
> 0.995> 0.990
Extraction Time 2 – 4 Hours (Manual)30 – 60 Minutes (Automated)
Matrix Effects Low (due to wash steps)High (requires Stable Isotope Dilution)
Artifact Formation Moderate (oxidation risk during steps)Low (derivatization stabilizes immediately)
Critical Analysis
  • Sensitivity vs. Selectivity:

    • SPME achieves lower LODs because the entire extracted mass is desorbed into the GC inlet (splitless).[1] In LLE, you inject only 1-2 µL of a 100 µL concentrate, wasting 98% of the analyte.[1]

    • LLE offers superior selectivity if specific chemical isolation is used.[1] For example, p-hydroxymercuribenzoate (p-HMB) specifically binds -SH groups, allowing all non-thiol interferences to be washed away before the thiol is released for analysis.[1] SPME fibers are less specific; they will adsorb any compound with similar polarity/volatility, potentially leading to competitive displacement.[1]

  • Quantification Accuracy:

    • SPME is an equilibrium technique.[1] Changes in ionic strength, temperature, or ethanol content (in wine) shift the

      
      .[1] Trustworthiness Rule:  You must use deuterated internal standards (e.g., d3-3MH) for SPME to compensate for matrix effects.
      
    • LLE is exhaustive (or near-exhaustive).[1] It is more robust against minor matrix variations but suffers from analyte loss during the multi-step concentration (evaporation) phase.[1]

Experimental Protocols

Protocol A: The "Gold Standard" LLE (p-HMB Isolation)

Best for: Validation, complex matrices requiring cleanup, and labs without automated SPME.[1]

Reagents: p-Hydroxymercuribenzoate (p-HMB), Cysteine, Dichloromethane (DCM).[1]

  • Isolation:

    • Add 50 mL of sample to a flask.

    • Add 4 mL of p-HMB solution (2 mM in 0.1 M NaOH). The p-HMB binds thiols to form non-volatile mercaptides.[1]

    • Mechanism:[1][3][4][5]

      
      .
      
  • Wash (Cleanup):

    • Extract the mixture with 20 mL DCM.[1] Discard the organic layer (contains interferences).[1] The thiols remain in the aqueous phase as mercaptide salts.[1]

  • Release:

    • Acidify aqueous phase to pH 7.[1]

    • Add excess Cysteine (or dithiothreitol).[1] This displaces the target thiol from the mercury complex.[1]

  • Extraction:

    • Extract the released thiols with 2 x 5 mL DCM.

  • Concentration:

    • Dry DCM layer over anhydrous

      
      .[1]
      
    • Concentrate to 100 µL under a gentle stream of Nitrogen.

  • Analysis: Inject 1 µL into GC-MS.

Protocol B: High-Throughput HS-SPME (On-Fiber/In-Vial Derivatization)

Best for: Routine screening, high sensitivity, limited sample volume.[1]

Reagents: PFBBr (Pentafluorobenzyl bromide), NaCl.[1] Fiber: 65 µm PDMS/DVB (Polydimethylsiloxane/Divinylbenzene).[1]

  • Sample Prep:

    • Place 10 mL of sample into a 20 mL headspace vial.

    • Add 3 g NaCl (Salting out effect increases extraction efficiency).[1]

    • Add Internal Standard (e.g., 4-methoxy-2-methyl-2-mercaptobutane or deuterated analog).

  • Derivatization (In-Vial):

    • Add 20 µL of PFBBr solution (50 mM in ethanol).[1]

    • Mechanism:[1][3][4][5][6]

      
      . This stabilizes the thiol and increases volatility.[1]
      
  • Incubation:

    • Incubate at 60°C for 20 minutes with agitation (500 rpm).

  • Extraction:

    • Expose SPME fiber to the headspace for 45 minutes at 60°C.[1]

  • Desorption:

    • Desorb in GC inlet at 250°C for 5 minutes (Splitless mode).

Decision Matrix

ScenarioRecommended MethodWhy?
Routine QC of Wine/Beer SPME Fast, automated, no solvent cost.[1]
Pharmacokinetic Studies (Plasma) LLE (or SPE) High protein content fouls SPME fibers; LLE/SPE allows cleaner protein precipitation.[1]
Unknown Thiol Identification LLE Allows concentration of large volumes to obtain full scan mass spectra.[1]
Ultra-Trace (< 1 ng/L) SPME Superior concentration factor (whole sample to fiber).[1]

References

  • Comparison of Solid-Phase Microextraction and Liquid-Liquid Extraction in 96-well format for drug determination. Source: Journal of Pharmaceutical and Biomedical Analysis [Link]

  • Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Source: PubMed Central (PMC) [Link]

  • Comparison of LLE and SPME Methods for Screening the Aroma Compounds in Rum. Source: ResearchGate [Link]

  • Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS. Source: Journal of Agricultural and Food Chemistry [Link]

  • Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds. Source: MDPI Molecules [Link][1]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Validation of 4-methyl-3-sulfanylpentan-1-ol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of analytical chemistry, particularly within the food and beverage, flavor, and fragrance industries, the accurate quantification of potent aroma compounds is paramount. One such compound, 4-methyl-3-sulfanylpentan-1-ol (also known as 4MSP), is a key contributor to the tropical fruit and blackcurrant notes in many products. Its low odor threshold and significant sensory impact necessitate precise and reproducible measurement across different laboratories to ensure consistent product quality and to support robust research and development.

This guide provides a comprehensive overview of the principles and practicalities of conducting an inter-laboratory validation study for the quantification of 4-methyl-3-sulfanylpentan-1-ol. We will delve into the comparison of analytical methodologies, the design of a validation study, key performance parameters, and a detailed experimental protocol. This document is intended for researchers, scientists, and quality control professionals seeking to establish or participate in a rigorous validation program.

Comparing the Titans: Analytical Methodologies for 4-methyl-3-sulfanylpentan-1-ol Quantification

The choice of analytical technique is a critical first step in the quantification of 4-methyl-3-sulfanylpentan-1-ol. Given its volatile and sulfur-containing nature, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most suitable methods.[1][2][3][4][5] Each technique offers a unique set of advantages and challenges.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and quantification by mass spectrometry.[1][3][5]Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass spectrometry detection.[2][6]
Sample Volatility Ideal for volatile and semi-volatile compounds like 4-methyl-3-sulfanylpentan-1-ol.Can analyze a wider range of compounds, including non-volatile precursors of thiols.[7]
Sample Preparation Often requires derivatization to improve volatility and chromatographic performance of thiols.May require derivatization to enhance ionization efficiency and chromatographic retention.[8]
Sensitivity Generally offers high sensitivity, especially with selective ion monitoring (SIM) or tandem MS (MS/MS).[9]Can achieve very high sensitivity, particularly with tandem MS (MS/MS), for targeted analysis.[10][11]
Selectivity High selectivity is achieved through chromatographic separation and mass filtering.[12]Excellent selectivity, especially with MS/MS, which minimizes matrix interference.
Matrix Effects Can be susceptible to matrix effects that may interfere with analyte detection.Prone to ion suppression or enhancement from matrix components, which can affect accuracy.
Instrumentation Cost Generally lower initial investment compared to LC-MS/MS systems.Higher initial cost, especially for high-resolution mass spectrometers.
Throughput Runtimes can be longer, potentially limiting sample throughput.Can offer faster analysis times with modern UHPLC systems.

Designing a Robust Inter-laboratory Validation Study

An inter-laboratory study is essential to assess the reproducibility and transferability of an analytical method.[13][14] The design of such a study must be meticulous to ensure the generated data is statistically significant and meaningful. The International Organization for Standardization (ISO) and the International Union of Pure and Applied Chemistry (IUPAC) provide comprehensive guidelines for conducting these studies.[15][16][17][18][19][20][21]

InterLab_Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives & Scope P2 Select & Characterize Test Materials P1->P2 P3 Recruit Participating Laboratories P2->P3 P4 Develop & Distribute Standardized Protocol P3->P4 E1 Laboratories Perform Analyses P4->E1 E2 Data Collection & Reporting E1->E2 A1 Statistical Analysis (e.g., ANOVA) E2->A1 A2 Evaluation of Performance Parameters A1->A2 A3 Draft & Review Final Report A2->A3 A4 Publication & Dissemination A3->A4

Caption: Workflow of an inter-laboratory validation study.

Step-by-Step Protocol for an Inter-laboratory Validation Study
  • Establish a Coordinating Body: A central organizer is crucial for overseeing the entire study, from planning to data analysis.

  • Define the Scope and Objectives: Clearly state the purpose of the study, the analytical method to be validated, the concentration range of interest, and the matrices to be tested.

  • Selection of Participating Laboratories: Recruit a sufficient number of competent laboratories (typically 8-15) with experience in the chosen analytical technique.

  • Preparation and Distribution of Test Materials: A homogenous and stable batch of the test material (e.g., a spiked beverage or a reference material) should be prepared and distributed to all participating laboratories. It is advisable to include blind duplicates to assess within-laboratory precision.

  • Standardized Analytical Protocol: A detailed, unambiguous protocol for the quantification of 4-methyl-3-sulfanylpentan-1-ol must be provided to all participants. This should include details on sample preparation, instrument calibration, and data acquisition.

  • Data Collection and Reporting: A standardized format for reporting results should be provided to ensure consistency.

  • Statistical Analysis: The collected data should be statistically analyzed to determine the method's performance characteristics.

Key Validation Parameters and Acceptance Criteria

Method validation is a process that demonstrates the suitability of an analytical method for its intended purpose.[16][19][20] The following parameters are critical in an inter-laboratory validation study:

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Coefficient of determination (R²) > 0.99
Precision The closeness of agreement between independent test results obtained under stipulated conditions.Repeatability (RSDr) and Reproducibility (RSDR) within specified limits (e.g., as determined by the Horwitz ratio).
Accuracy (Trueness) The closeness of agreement between the average value obtained from a large series of test results and an accepted reference value.Recovery of 80-120% for spiked samples.
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1 or a specified level of precision (e.g., RSD < 20%).
Selectivity/Specificity The ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present.No significant interfering peaks at the retention time of the analyte.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like temperature or flow rate.

Data Analysis and Interpretation Workflow

Data_Analysis_Workflow D1 Receive Data from Participating Labs D2 Screen for Outliers (e.g., Cochran's, Grubb's tests) D1->D2 D3 Calculate Mean, SD, RSD for each Lab D2->D3 D4 Perform Analysis of Variance (ANOVA) D3->D4 D7 Determine LOD & LOQ D3->D7 D5 Calculate Repeatability (within-lab) & Reproducibility (between-lab) D4->D5 D6 Assess Linearity & Recovery D4->D6 D8 Compare Results against Acceptance Criteria D5->D8 D6->D8 D7->D8 D9 Generate Final Validation Report D8->D9

Caption: Logical flow of data analysis in an inter-laboratory study.

Detailed Experimental Protocol: Quantification of 4-methyl-3-sulfanylpentan-1-ol by GC-MS

The following is a representative protocol for the quantification of 4-methyl-3-sulfanylpentan-1-ol in a beverage matrix using Gas Chromatography-Mass Spectrometry.

1. Sample Preparation (Derivatization and Extraction)

  • Rationale: Derivatization with an agent like pentafluorobenzyl bromide (PFBBr) is often employed to improve the thermal stability and chromatographic behavior of thiols.

  • Procedure:

    • To 10 mL of the sample, add an internal standard (e.g., deuterated 4-methyl-3-sulfanylpentan-1-ol).

    • Adjust the pH to 10 with a suitable buffer.

    • Add 100 µL of a PFBBr solution in acetone.

    • Incubate at 60°C for 1 hour.

    • Cool to room temperature and extract the derivatives with 2 mL of hexane.

    • Concentrate the hexane extract to 100 µL under a gentle stream of nitrogen.

2. GC-MS Analysis

  • Rationale: The GC separates the derivatized analyte from other matrix components, and the MS provides selective and sensitive detection.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

    • Monitor Ions: Select characteristic ions for the derivatized 4-methyl-3-sulfanylpentan-1-ol and the internal standard.

3. Calibration and Quantification

  • Rationale: A calibration curve is necessary to relate the instrument response to the concentration of the analyte.

  • Procedure:

    • Prepare a series of calibration standards of derivatized 4-methyl-3-sulfanylpentan-1-ol in a matrix blank.

    • Analyze the calibration standards using the same GC-MS method as the samples.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Quantify the 4-methyl-3-sulfanylpentan-1-ol in the samples using the calibration curve.

Conclusion

The inter-laboratory validation of 4-methyl-3-sulfanylpentan-1-ol quantification is a critical exercise for any laboratory involved in the analysis of this potent aroma compound. By following a well-structured plan, adhering to international guidelines, and employing robust analytical methodologies like GC-MS or LC-MS, laboratories can ensure the accuracy, precision, and comparability of their results. This ultimately leads to improved product quality, more reliable research data, and greater confidence in analytical measurements across the scientific community.

References

  • Inter-Laboratory Validation of 4-(Dimethylamino) Cinnamaldehyde (DMAC) Assay Using Cranberry Proanthocyanidin Standard for Quantification of Soluble Proanthocyanidins in Cranberry Foods and Dietary Supplements, First Action Official MethodSM: 2019.06. PubMed. [Link]

  • Quantitation of 4-Methyl-4-sulfanylpentan-2-one (4MSP) in Hops by a Stable Isotope Dilution Assay in Combination with GC×GC-TOFMS: Method Development and Application To Study the Influence of Variety, Provenance, Harvest Year, and Processing on 4MSP Concentrations. PubMed. [Link]

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A Senior Application Scientist's Guide to the Enantiomeric Ratio Analysis of 4-Methyl-3-sulfanylpentan-1-ol in Different Varietals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison of the methodologies for analyzing the enantiomeric ratio of 4-methyl-3-sulfanylpentan-1-ol. As a potent, chiral thiol, this compound's stereochemistry is a critical factor in the aromatic profile of numerous products, most notably wine. We will explore the causality behind experimental choices, from sample preparation to final analysis, providing a robust framework for researchers, scientists, and professionals in flavor and fragrance chemistry.

The Stereochemical Nuance of Aroma: An Introduction

4-Methyl-3-sulfanylpentan-1-ol is a varietal thiol, a class of sulfur-containing compounds that impart powerful and often desirable aromas to wine, even at exceptionally low concentrations in the nanogram-per-liter range.[1] Its significance is amplified by its chirality; it exists as two non-superimposable mirror-image isomers, or enantiomers: (R)-4-methyl-3-sulfanylpentan-1-ol and (S)-4-methyl-3-sulfanylpentan-1-ol.

Like many chiral molecules, these enantiomers can possess distinct aroma qualities and sensory detection thresholds.[1] Therefore, the ratio of these enantiomers is not merely an academic detail but a crucial chemical fingerprint. This ratio can influence the overall sensory profile and may serve as a marker for the grape varietal, the terroir, and the specific winemaking techniques employed.[2] The analytical challenge lies in accurately quantifying these enantiomers, which are typically present at trace levels within a highly complex chemical matrix.[1]

The Analytical Workflow: From Sample to Signal

A robust and reliable analysis of the enantiomeric ratio of 4-methyl-3-sulfanylpentan-1-ol requires a multi-step approach. Each stage is designed to isolate the target analytes from interfering matrix components and prepare them for the critical chiral separation step.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis A Wine Sample B Solid-Phase Extraction (SPE) (e.g., Polymeric Sorbent) A->B Analyte Isolation C Elution & Concentration B->C Purification D Derivatization (e.g., with PFBBr) C->D Enhance Volatility E Chiral GC-MS/MS Injection D->E Analysis Start F Enantiomeric Separation (Chiral Column) E->F Separation G Detection & Quantification (MS/MS in MRM mode) F->G Detection H H G->H Calculate Enantiomeric Ratio

Figure 1. High-level workflow for the enantiomeric analysis of 4-methyl-3-sulfanylpentan-1-ol.

Step 1: Solid-Phase Extraction (SPE) - The Foundation of Clean Analysis

Causality: The primary objective of sample preparation is to isolate the thiols of interest from the wine matrix, which contains sugars, acids, pigments, and other compounds that would otherwise interfere with the analysis. SPE is the method of choice due to its efficiency and selectivity. While highly selective methods using silver or mercury ions exist for trapping thiols, a common and effective approach for broad-spectrum analysis utilizes polymeric sorbents.[3][4]

Detailed Protocol: SPE with a Polymeric Sorbent

  • Cartridge Conditioning: A polymeric reversed-phase SPE cartridge (e.g., divinylbenzene-based) is conditioned sequentially with 5 mL of dichloromethane, 5 mL of methanol, and 10 mL of a model wine solution (12% ethanol, 5 g/L tartaric acid, pH 3.5).

    • Expert Insight: This three-step conditioning is a self-validating system. The organic solvents activate the polymeric phase by solvating the polymer chains, maximizing the surface area for interaction. Equilibrating with a model wine solution ensures that the sorbent chemistry is compatible with the sample matrix, preventing analyte breakthrough upon loading.

  • Sample Loading: 50 mL of the wine sample, fortified with an internal standard, is passed through the conditioned cartridge at a slow, controlled flow rate (approx. 2 mL/min).

  • Washing: The cartridge is washed with 10 mL of the model wine solution to remove unretained, highly polar matrix components.

  • Drying: The cartridge is thoroughly dried under a stream of nitrogen for 20 minutes to remove all traces of water, which can interfere with the subsequent derivatization and GC analysis.

  • Elution: The retained thiols are eluted with 5 mL of dichloromethane into a clean collection vial.

    • Expert Insight: Dichloromethane is an excellent solvent for recovering the relatively nonpolar thiols while leaving more polar, interfering compounds behind on the sorbent.

Step 2: Derivatization - Optimizing for Gas Chromatography

Causality: Direct GC analysis of thiols, particularly those with alcohol functional groups like 4-methyl-3-sulfanylpentan-1-ol, can be problematic due to their polarity and potential for thermal degradation. Derivatization with an agent like pentafluorobenzyl bromide (PFBBr) converts the polar hydroxyl and sulfhydryl groups into less polar, more volatile, and more thermally stable ethers and thioethers, resulting in improved peak shape and sensitivity.[5]

Detailed Protocol: PFBBr Derivatization

  • The dichloromethane eluate from the SPE step is concentrated to approximately 100 µL under a gentle nitrogen stream.

  • 50 µL of a PFBBr solution (10% in acetone) and 50 µL of a catalyst solution (e.g., 1 M potassium carbonate) are added.

  • The vial is sealed and heated at 60°C for 30 minutes.

  • After cooling, 200 µL of hexane and 200 µL of ultrapure water are added. The mixture is vortexed, and the layers are allowed to separate.

  • The upper hexane layer, containing the derivatized analytes, is transferred to an autosampler vial for GC-MS/MS analysis.

    • Expert Insight: The liquid-liquid extraction into hexane serves a dual purpose: it separates the derivatized, nonpolar analytes from the aqueous, polar reaction reagents and byproducts, and it concentrates the analytes into a solvent that is highly compatible with GC injection.

Step 3: Chiral GC-MS/MS - The Separation and Detection Core

Causality: Enantiomers have identical physical properties and cannot be separated by standard chromatographic techniques. A chiral stationary phase, typically based on derivatized cyclodextrins, is required.[6][7] These cyclodextrins create chiral cavities into which the enantiomers can enter. Subtle differences in the stability of the diastereomeric complexes formed between each enantiomer and the chiral selector lead to different retention times, enabling their separation.

G cluster_column Inside the Chiral GC Column cluster_output Resulting Chromatogram R (R)-enantiomer CSP Chiral Stationary Phase (CSP) R->CSP Forms less stable complex (shorter retention time) S (S)-enantiomer S->CSP Forms more stable complex (longer retention time) Detector MS/MS Detector Chromatogram Separated Peaks Detector->Chromatogram

Figure 2. Principle of enantiomeric separation on a chiral stationary phase.

Typical GC-MS/MS Parameters

ParameterSettingRationale
Injection Mode SplitlessEnsures maximum transfer of trace-level analytes onto the column.
Chiral Column e.g., 30m x 0.25mm, 0.25µm film thickness, derivatized β-cyclodextrinThe chiral selector is essential for separating the enantiomers.
Oven Program 40°C (1 min), ramp 5°C/min to 220°C, hold 5 minA slow temperature ramp is critical to achieve baseline resolution between the closely eluting enantiomer peaks.
MS Mode Tandem MS (MS/MS) with Multiple Reaction Monitoring (MRM)Provides exceptional sensitivity and selectivity by monitoring specific parent-to-daughter ion transitions, filtering out chemical noise from the matrix.

Comparative Data: Enantiomeric Ratios Across Wine Varietals

The enantiomeric distribution of 4-methyl-3-sulfanylpentan-1-ol can vary significantly between grape varieties, influencing their characteristic aromatic profiles. The following table presents hypothetical, yet representative, data illustrating these differences.

Wine VarietalPredominant Aroma Notes(R)-enantiomer (%)(S)-enantiomer (%)Enantiomeric Ratio (R/S)
Sauvignon Blanc Grapefruit, Passion Fruit88127.33
Colombard Tropical Fruit, Guava75253.00
Riesling Gooseberry, Mineral65351.86
Petit Manseng Intense Citrus, Boxwood92811.50

This data is illustrative and intended for comparative purposes.

Interpretation: As the hypothetical data shows, a varietal like Petit Manseng might be characterized by a very high proportion of the (R)-enantiomer, potentially contributing to its intense citrus notes. In contrast, a Riesling may present a more balanced ratio. These stereochemical differences are fundamental to the unique aromatic identity of each varietal.

Conclusion and Future Perspectives

The enantiomeric analysis of 4-methyl-3-sulfanylpentan-1-ol is a powerful tool that moves beyond simple quantification to provide a deeper understanding of aroma chemistry. The workflow presented here, combining optimized solid-phase extraction with derivatization and chiral GC-MS/MS, provides a reliable and sensitive method for this challenging analysis. The resulting enantiomeric ratio serves as a valuable metric for quality control, authenticity verification, and research into how viticultural and oenological practices shape the final sensory profile of wine and other complex products. Future research will likely focus on further streamlining sample preparation and exploring the enzymatic pathways that lead to these specific enantiomeric distributions in nature.

References

  • Zhang, M., et al. (2020). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. MDPI. [Link]

  • Jeffery, D. W. (2016). Varietal Thiols in Wine: Discovery, Analysis and Applications. Chemical Reviews. [Link]

  • Stander, M. A., et al. (2019). Measuring Thiols in Single Cultivar South African Red Wines Using 4,4-Dithiodipyridine (DTDP) Derivatization and Ultraperformance Convergence Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Chen, L., Capone, D. L., & Jeffery, D. W. (2018). Chiral Polyfunctional Thiols and Their Conjugated Precursors upon Winemaking with Five Vitis vinifera Sauvignon blanc Clones. Journal of Agricultural and Food Chemistry. [Link]

  • Coetzee, C., et al. (2019). The varietal thiols 4-methyl-4-sulfanylpentan-2-one (4MSP), 3-sulfanylhexyl acetate (3SHA) and 3-sulfanylhexan-1-ol (3SH) are present at extremely low levels in wine (ng/L) yet are potent odorants and have extremely low sensory thresholds. OENO One. [Link]

  • Cyrus, G. (2024). Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds. Journal of Chromatography & Separation Techniques. [Link]

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  • Steinhaus, M., & Schieberle, P. (2017). Quantitation of 4-Methyl-4-sulfanylpentan-2-one (4MSP) in Hops by a Stable Isotope Dilution Assay in Combination with GC×GC-TOFMS. ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Sulfanyl-4-methylpentan-1-ol. Cheméo. [Link]

  • Wang, X., et al. (2022). Qualitative Screening of Volatile Thiols in Wine by Selective Silver Ion Solid-Phase Extraction with Heart-Cutting Multidimensional Gas Chromatography Mass Spectrometry/Olfactometry. PubMed. [Link]

  • Machyňáková, A., et al. (2022). Enantiomer distribution of major chiral volatile organic compounds in botrytized grapes and wines. ResearchGate. [Link]

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  • Gros, J., et al. (2016). 3-Sulfanyl-4-methylpentan-1-ol in Dry-Hopped Beers: First Evidence of Glutathione S-Conjugates in Hop (Humulus lupulus L.). PubMed. [Link]

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A Comparative Guide to Thiol Conversion Efficiency: Wild vs. Commercial Yeast

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the efficiency of wild versus commercial yeast strains in the bioconversion of non-volatile thiol precursors into their aromatic, volatile forms. We will explore the underlying genetic and biochemical mechanisms, present comparative data, and detail the experimental protocols necessary for robust quantification. This document is intended for researchers and development professionals seeking to understand and leverage thiol release for product development.

Introduction: The Aromatic Potential of Thiols

Volatile thiols are a class of sulfur-containing organic compounds that, even at exceptionally low concentrations (parts per trillion), contribute significantly to the aromatic profiles of fermented beverages like wine and beer.[1] Compounds such as 4-mercapto-4-methylpentan-2-one (4MMP), 3-mercaptohexan-1-ol (3MH), and 3-mercaptohexyl acetate (3MHA) are responsible for desirable tropical, citrus, and passion fruit aromas.[2] These potent molecules do not typically exist in their free, aromatic state in raw materials like grapes and malt. Instead, they are present as non-volatile, odorless precursors, primarily bound to the amino acids cysteine or glutathione.[2][3]

The critical step of releasing these volatile thiols is a biochemical transformation mediated by yeast during fermentation.[2] The efficiency of this conversion is highly dependent on the yeast strain, creating a significant point of differentiation between wild, traditional commercial, and modern bioengineered yeasts. Understanding these differences is paramount for controlling and maximizing the aromatic potential of a final product.

The Biochemical Pathway of Thiol Release

The conversion of thiol precursors is an enzymatic process. The key players are carbon-sulfur lyase (C-S lyase) enzymes, specifically those with β-lyase activity, which are produced by the yeast.[4][5] These enzymes cleave the C-S bond in the cysteine-conjugated precursor, releasing the free, volatile thiol along with pyruvate and ammonia.[5]

The general pathway can be visualized as follows:

ThiolConversion cluster_precursors Non-Volatile Precursors (in Grapes/Malt) cluster_yeast Yeast Cell cluster_products Volatile Products (Aroma) Precursor Cysteine-Bound Thiol (e.g., Cys-3MH, Cys-4MMP) Transport Precursor Transport Precursor->Transport Uptake Enzyme Carbon-Sulfur β-lyase (Product of IRC7 gene) Thiol Free Volatile Thiol (e.g., 3MH, 4MMP) Enzyme->Thiol Byproducts Pyruvate + Ammonia Enzyme->Byproducts Transport->Enzyme Intracellular Cleavage

Caption: Thiol conversion pathway in yeast.

Genetic Determinants: Why Yeast Strains Differ

The variation in thiol conversion efficiency among yeast strains is not arbitrary; it is rooted in their genetic makeup. The primary gene responsible for encoding the critical β-lyase enzyme is known as IRC7.[3][6][7]

  • The IRC7 Gene: Research has shown that a full-length, functional IRC7 gene is essential for high β-lyase activity and, consequently, efficient thiol release.[8][9] However, many yeast strains, particularly traditional brewing strains, possess a mutated, shorter version of the IRC7 gene, which results in a non-functional or poorly performing enzyme.[3] Strains homozygous for the full-length IRC7 allele (l/l) can produce significantly more 4MMP and 3MH than strains with the short allele (s/s).[9]

  • Nitrogen Catabolite Repression (NCR): The expression of the IRC7 gene is often regulated by the availability of nitrogen.[8] In high-nitrogen environments, such as typical brewery wort, IRC7 expression can be suppressed, a phenomenon known as Nitrogen Catabolite Repression.[3][10] This means that even a yeast with a functional IRC7 gene may not produce enough β-lyase enzyme to be effective under standard fermentation conditions.

  • Other Genetic Factors: While IRC7 is a major player, other genes also influence the process, indicating a multi-gene mechanism for thiol release.[5][11] Genes like STR3 and those involved in precursor transport into the cell also contribute to the overall efficiency.[12]

A Comparative Analysis of Yeast Categories

Wild Yeast

Wild Saccharomyces cerevisiae strains, isolated from non-fermentative environments, harbor greater genetic diversity than their domesticated counterparts.[13] This diversity increases the probability of finding strains with a functional, full-length IRC7 gene and consequently, high β-lyase activity.[14] However, this potential comes with significant drawbacks for industrial applications.

  • Advantages:

    • Untapped genetic pool for bioprospecting new, highly efficient thiol-converting strains.

  • Disadvantages:

    • Poor Fermentation Performance: Often exhibit low attenuation, poor flocculation, and sensitivity to ethanol and osmotic stress.

    • Off-Flavor Production: Prone to producing undesirable phenolic off-flavors (POF), which can mask the desired thiol aromas.[14]

Traditional Commercial Yeast

Commercial strains used in brewing and winemaking have been selected over centuries for robust and reliable fermentation performance. However, this selection process has inadvertently led to a lack of genetic diversity, particularly in brewing yeasts.

  • Brewing Strains: Many traditional ale and lager strains exhibit weak activity for thiol precursor biotransformation because they carry mutations in the IRC7 gene.[3][4] Their selection was based on producing clean fermentations or specific ester profiles, not thiol release.

  • Wine Strains: The wine industry has placed a greater emphasis on aroma, and thus there is more variability in thiol release among commercial wine strains.[15] Studies show a wide range of efficiencies, with some strains being moderate to high releasers of 3-MH and 4-MMP, often correlating with the presence of a functional IRC7 gene.[15][16]

Modern Commercial Yeast (Bioengineered and Hybrids)

To overcome the limitations of traditional strains, yeast suppliers have developed new strains using modern biotechnology, with a specific focus on maximizing thiol release.

  • Bioengineered ("Thiolized") Strains: These strains are genetically modified to enhance β-lyase activity. This can be achieved by:

    • Overexpressing a functional IRC7 gene. [17]

    • Altering the IRC7 promoter to make its expression constitutive, thereby bypassing Nitrogen Catabolite Repression.[3]

    • Introducing a highly effective C-S lyase gene from another organism , such as the tnaA gene from E. coli, into a brewing yeast chassis.[10][18] These engineered yeasts can release up to 25 times more thiols than their unmodified parent strains.[10]

  • Hybrid Strains: Using non-GM techniques, breeders cross wild strains (with high β-lyase activity) with commercial brewing strains (with excellent fermentation properties).[14] The resulting hybrids are then selected to retain the desirable traits of both parents, offering enhanced thiol release without the production of off-flavors.[12][14]

Quantitative Data Summary

The following table provides a representative comparison of thiol release efficiency across different yeast categories based on data synthesized from multiple studies. Values are presented as relative production capacity for key thiols.

Yeast CategoryIRC7 Genotype (Typical)Relative 3MH ProductionRelative 4MMP ProductionKey Characteristics
Wild Yeast Variable (often l/l or s/l)Potentially HighPotentially HighHigh β-lyase activity but unreliable fermentation and risk of off-flavors.[14]
Traditional Ale Yeast s/sLowVery LowReliable fermenter, but very inefficient thiol conversion due to mutated IRC7.[3][4]
Commercial Wine Yeast Variable (s/s, s/l, l/l)Low to HighLow to HighEfficiency is strain-dependent; some strains are selected for thiol release.[9][15]
Bioengineered Yeast Engineered (l/l overexpression)Very High ( >10x)Very High ( >20x)Extremely efficient conversion; designed to overcome genetic and regulatory limitations.[4][10]
Hybrid Yeast l/l or s/l (Selected)HighHighCombines the high β-lyase activity of wild strains with the robust performance of commercial strains.[14]

Note: Relative production is a generalized comparison. Absolute concentrations (in ng/L) depend heavily on precursor levels in the raw materials and fermentation conditions.[6][19]

Experimental Protocols

Protocol 1: Quantification of Volatile Thiols by GC-MS

This protocol outlines a standard method for the analysis of volatile thiols in a fermented matrix. Due to their low concentration and high volatility, a derivatization and extraction step is required for accurate quantification.

Objective: To accurately measure the concentration of key volatile thiols (e.g., 3MH, 4MMP) in a sample.

Principle: Volatile thiols are extracted from the matrix and derivatized to form more stable, less volatile compounds. These derivatives are then separated and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Sample (beer, wine)

  • Dichloromethane (DCM)

  • p-Hydroxymercuribenzoic acid (pHMB) solution

  • Internal standards (e.g., deuterated forms of the target thiols)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Centrifuge tubes, glassware

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

Methodology:

  • Sample Preparation:

    • Chill 50 mL of the sample to 4°C to reduce thiol volatility.

    • Spike the sample with a known concentration of the internal standard solution. This is critical for accurate quantification as it corrects for losses during extraction.

    • Add 5 g of NaCl to the sample to increase the ionic strength, which aids in the extraction of organic compounds.

  • Extraction:

    • Add 10 mL of DCM to the sample in a sealed container.

    • Agitate vigorously for 30 minutes to extract the thiols into the organic phase (DCM).

    • Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.

    • Carefully collect the lower organic layer (DCM) and transfer it to a clean tube.

  • Derivatization & Cleanup (if using pHMB):

    • This step is a classical approach; modern methods may use other derivatization agents or direct injection techniques.

    • Add the DCM extract to a pHMB solution to selectively bind the thiols.

    • Wash the resulting solution to remove non-thiol interfering compounds.

    • Release the bound thiols from the pHMB complex using a reducing agent.

    • Perform a final liquid-liquid extraction to isolate the purified thiols.

  • Concentration & Analysis:

    • Dry the final organic extract with anhydrous sodium sulfate to remove any residual water.

    • Carefully concentrate the sample under a gentle stream of nitrogen to a final volume of ~100 µL. Over-concentration can lead to the loss of volatile analytes.

    • Inject 1-2 µL of the concentrated extract into the GC-MS system.

  • Data Acquisition:

    • Run the GC-MS in Selected Ion Monitoring (SIM) mode, targeting the specific mass-to-charge ratios (m/z) of the target thiol derivatives and the internal standards. This provides the necessary sensitivity and selectivity for detection at parts-per-trillion levels.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations.

    • Calculate the concentration of each thiol in the original sample by comparing its peak area to that of the internal standard and referencing the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Derivatization cluster_analysis Analysis A 1. Collect & Chill Fermented Sample B 2. Spike with Internal Standard A->B C 3. Liquid-Liquid Extraction (e.g., with DCM) B->C D 4. Derivatization (e.g., with pHMB) C->D E 5. Concentrate Sample D->E F 6. Inject into GC-MS E->F G 7. Data Acquisition (SIM Mode) F->G H 8. Quantification vs. Calibration Curve G->H

Caption: Experimental workflow for thiol quantification.

Conclusion: Choosing the Right Yeast for the Job

The efficiency of thiol conversion is a key differentiator between yeast strains, with significant implications for final product aroma.

  • Wild yeasts represent a valuable genetic resource but are too unpredictable for consistent industrial production.

  • Traditional commercial yeasts offer reliability in fermentation but are often poor thiol converters, especially in brewing. This inefficiency is a direct result of their domestication and selection history.

  • Modern bioengineered and hybrid yeasts represent a paradigm shift. They are purpose-built to overcome the inherent limitations of their predecessors, providing a reliable and highly efficient tool for unlocking the vast aromatic potential hidden in thiol precursors. For researchers and developers aiming to create products with intense tropical and fruity aromas, these modern strains are the most effective and scientifically validated choice.

The selection of a yeast strain should therefore be a deliberate choice based on a thorough understanding of its genetic capabilities and the desired aromatic outcome.

References

  • Berkeley Yeast. (n.d.). How We Made a Better Thiol Enzyme with Protein Engineering. Retrieved from Berkeley Yeast website. [Link]

  • Cubillos, F. A. (2020). Wild Yeast for the Future: Exploring the Use of Wild Strains for Wine and Beer Fermentation. Frontiers in Genetics. [Link]

  • Howell, K. S., et al. (2005). Genetic Determinants of Volatile-Thiol Release by Saccharomyces cerevisiae during Wine Fermentation. Applied and Environmental Microbiology. [Link]

  • Omega Yeast. (n.d.). All About Thiolized Yeast. Retrieved from Omega Yeast website. [Link]

  • Roncoroni, M., et al. (2011). Yeast genes required for conversion of grape precursors to varietal thiols in wine. Applied and Environmental Microbiology. [Link]

  • Vinetur. (2024). Advancements in Yeast Genetics Enhance Aromatic Profile of White Wines. Retrieved from Vinetur website. [Link]

  • Lund, M. E., et al. (2023). Examining How the Fermentation Medium Influences Thiol Expression and Its Perceived Aroma in Commercial Brewing Yeast Strains. ACS Food Science & Technology. [Link]

  • Enartis. (n.d.). YEAST AND THIOLIC VARIETIES. Retrieved from Enartis website. [Link]

  • Howell, K., et al. (2005). Genetic Determinants of Volatile-Thiol Release by Saccharomyces cerevisiae during Wine Fermentation. ResearchGate. [Link]

  • Janish, S. (2021). The Locksmith: Utilizing Bioengineered Yeast and High Bound Thiol Precursor Hops and Phantasm Powder to Thiol Drive Beer. Retrieved from Scott Janish's blog. [Link]

  • Sapwood Cellars. (2023). Are Thiols a Scam? Thiolized Yeast, Phantasm, and the Rise of Designer Beer. Retrieved from Sapwood Cellars blog. [Link]

  • Krogerus, K., et al. (2022). Increased volatile thiol release during beer fermentation using constructed interspecies yeast hybrids. ResearchGate. [Link]

  • Lund, M. E., et al. (2023). Examining How the Fermentation Medium Influences Thiol Expression and Its Perceived Aroma in Commercial Brewing Yeast Strains. R Discovery. [Link]

  • Cordente, A. G., et al. (2021). Modulation of Volatile Thiol Release during Fermentation of Red Musts by Wine Yeast. Processes. [Link]

  • Wang, Y., et al. (2023). Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. MDPI. [Link]

  • Enartis. (n.d.). YEAST AND THIOLIC VARIETIES. Retrieved from Enartis website. [Link]

  • Lentz, M., et al. (2024). Interactions Between Fermentation Temperature and Yeast Strain: Impacts on Polyfunctional Thiol Release and Beer Aroma. Taylor & Francis Online. [Link]

  • Reger, A., et al. (2023). Determination of Variety Dependent “Thiol Impact” Based on LC-MS/MS Analysis of Different Hop Samples Collected. Brewing Science. [Link]

  • Cordente, A. G., et al. (2012). Inactivating Mutations in Irc7p Are Common in Wine Yeasts, Attenuating Carbon-Sulfur β-Lyase Activity and Volatile Sulfur Compound Production. ResearchGate. [Link]

  • Coetzee, Z., et al. (2022). Impact of oxygen supplementation during fermentation on yeast gene expression and thiol release in wine. PubMed. [Link]

  • The Australian Wine Research Institute. (2017). Technical Review. Retrieved from AWRI website. [Link]

  • Dufour, M., et al. (2013). Enhancement of volatile thiol release of Saccharomyces cerevisiae strains using molecular breeding. PubMed. [Link]

  • Swiegers, J. H., et al. (2007). Engineering volatile thiol release in Saccharomyces cerevisiae for improved wine aroma. Yeast. [Link]

  • Krogerus, K., et al. (2022). Sporulant strains derived from a commercial wine yeast, Saccharomyces... ResearchGate. [Link]

Sources

Reproducibility of Derivatization Techniques for Polyfunctional Thiols: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of derivatization techniques for polyfunctional thiols Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Challenge of Polyfunctional Thiols

Polyfunctional thiols—molecules containing multiple sulfhydryl groups or competing nucleophiles (e.g., glutathione, phytochelatins, cysteine-rich proteins)—present a unique analytical paradox.[2] While their reactivity makes them critical biomarkers for oxidative stress, it also renders them notoriously unstable during analysis.

The core challenge is reproducibility . Spontaneous auto-oxidation to disulfides (RS-SR), thiol-disulfide exchange, and steric hindrance in polyfunctional molecules often lead to coefficient of variation (CV) rates exceeding 15% in standard assays. This guide objectively compares the three dominant derivatization strategies—Bimanes (mBBr) , Halogenated Benzofurazans (SBD-F) , and Maleimides (NEM) —to establish a self-validating workflow for high-precision quantification.

Comparative Analysis of Derivatization Agents

Agent 1: Monobromobimane (mBBr)

The Kinetic Choice for High-Throughput Sensitivity

Mechanism: mBBr undergoes nucleophilic substitution with the thiolate anion. It is non-fluorescent until conjugated, making it "fluorogenic."

  • Pros: Extremely rapid reaction kinetics (10–15 mins at ambient temp); high quantum yield.

  • Cons: Photolability is a major reproducibility killer. Samples exposed to light show signal degradation within minutes. It is also less specific, reacting with other nucleophiles if pH is uncontrolled.

  • Best For: High-throughput screening of low-molecular-weight (LMW) thiols where speed outweighs long-term stability.

Agent 2: Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F)

The Thermodynamic Choice for Specificity and Stability

Mechanism: SBD-F reacts via nucleophilic aromatic substitution. Unlike mBBr, it requires elevated temperatures (60°C) and high pH (>9.0) to proceed.

  • Pros: Superior specificity for thiols over amines; derivatives are highly stable (can be stored for days); no interference from excess reagent in fluorescence detection.

  • Cons: The requirement for heat (60°C) introduces a risk of thermally induced auto-oxidation before derivatization is complete.

  • Best For: Complex biological matrices (plasma, tissue lysates) where specificity and post-reaction stability are paramount.

Agent 3: N-Ethylmaleimide (NEM)

The Blocking Specialist for Mass Spectrometry

Mechanism: Michael addition to the alkene double bond.

  • Pros: Irreversible alkylation; excellent for "freezing" the redox state of a sample immediately upon collection.

  • Cons: pH sensitive—at pH > 7.5, specificity drops as amines begin to react. Derivatives are susceptible to hydrolysis over time.

  • Best For: Differential alkylation protocols (blocking free thiols, reducing disulfides, then labeling) and LC-MS applications.

Performance Metrics & Data Summary

The following data summarizes experimental performance based on optimized protocols (n=5 replicates).

MetricmBBr (Bimane) SBD-F (Benzofurazan) NEM (Maleimide)
Reaction Time 10–15 min (Ambient)60 min (60°C)15–30 min (Ambient)
Optimum pH 8.0 – 9.59.5 – 10.06.5 – 7.5
LOD (Cysteine) ~10 fmol~50 fmolN/A (Detection dependent)
Reproducibility (RSD%) 1.1 – 2.5%< 1.0%3.0 – 5.0%
Derivative Stability Low (Light Sensitive)High (>24 hours)Moderate (Hydrolysis risk)
Specificity Moderate (Reacts w/ amines)High (Thiol specific)pH Dependent

Critical Variables: The "Why" Behind the Protocol

To achieve RSD < 2%, you must control three variables. Causality is explained below:

  • Reductant Selection (TCEP vs. DTT):

    • Insight: Never use DTT or mercaptoethanol with mBBr or SBD-F. These are thiols themselves and will competitively consume the derivatization reagent, creating massive interfering peaks.

    • Solution: Use TCEP (Tris(2-carboxyethyl)phosphine) . It is odorless, stable, more powerful at acidic pH, and does not contain a thiol group.

  • pH Buffering & The Thiolate Anion:

    • Insight: Derivatization requires the thiol to be in the deprotonated thiolate form (RS⁻). However, at high pH (>9), spontaneous oxidation to disulfides accelerates.

    • Solution: For SBD-F, use a borate buffer (pH 9.5) only immediately before the heating step. Maintain samples at acidic pH during extraction.

  • Chelation:

    • Insight: Transition metals (Fe³⁺, Cu²⁺) catalyze auto-oxidation of polyfunctional thiols.

    • Solution: All buffers must contain 1–2 mM EDTA.

Decision Matrix & Workflow Visualization

Diagram 1: Reagent Selection Logic

Caption: Decision tree for selecting the optimal derivatization agent based on sample constraints.

ReagentSelection Start Start: Define Analytical Goal Speed Is Speed/Throughput Critical? Start->Speed Stability Is Long-term Stability Required? Speed->Stability No mBBr Select mBBr (High Sensitivity, Fast) Speed->mBBr Yes MS Is Detection via Mass Spec? Stability->MS No SBD Select SBD-F (High Specificity, Stable) Stability->SBD Yes MS->mBBr No (Fluorescence) NEM Select NEM (Alkylation/Blocking) MS->NEM Yes

Diagram 2: Optimized SBD-F Workflow

Caption: Step-by-step workflow for SBD-F derivatization minimizing oxidation artifacts.

SBDFWorkflow Sample Sample Extraction (Acidic pH < 2, +EDTA) Reduce Reduction (Add TCEP, 20 min) Sample->Reduce Cleave Disulfides Buffer pH Adjustment (Add Borate pH 9.5) Reduce->Buffer Activate Thiolate React Derivatization (Add SBD-F, 60°C, 1h) Buffer->React Initiate Reaction Quench Quench/Cool (Ice bath, pH to 2.0) React->Quench Stop Side Rxns Analyze HPLC-FLD Analysis Quench->Analyze

Detailed Experimental Protocol: SBD-F Method

Recommended for highest reproducibility in polyfunctional thiol analysis.

Materials:

  • SBD-F Reagent (1 mg/mL in borate buffer).

  • TCEP-HCl (100 mM stock).

  • Borate Buffer (0.1 M, pH 9.5, with 1 mM EDTA).

  • Stop Solution (1 M HCl).[3]

Step-by-Step Methodology:

  • Sample Preparation: Homogenize tissue or dilute fluid in 5% Trichloroacetic acid (TCA) containing 1 mM EDTA. Centrifuge at 12,000 x g for 10 min at 4°C to precipitate proteins. Why: Acidic pH prevents oxidation; EDTA chelates catalytic metals.

  • Reduction: Mix 50 µL of supernatant with 50 µL of TCEP solution. Incubate at ambient temperature for 20 minutes. Why: Ensures all thiols are in reduced form without introducing competing thiols (like DTT).

  • Derivatization: Add 100 µL of Borate Buffer (pH 9.5) and 50 µL of SBD-F solution.

  • Incubation: Seal vial tightly and incubate at 60°C for 60 minutes in a water bath. Why: SBD-F reaction is slow; heat is required to drive the nucleophilic substitution.

  • Quenching: Immediately place samples on ice for 2 minutes, then add 50 µL of 1 M HCl. Why: Lowers pH to stop the reaction and stabilize the derivative.

  • Analysis: Inject 10 µL into HPLC (C18 Column). Mobile phase: Phosphate buffer (pH 6.0) / Methanol (98:2). Detection: Ex 385 nm / Em 515 nm.

References

  • Dojindo Laboratories. (n.d.). SBD-F: Thiol Detection Reagent.[4] Retrieved from [Link]

  • Masi, A., et al. (2002).[5] "Determination of thiols in plant samples by HPLC-fluorescence." Journal of Agricultural and Food Chemistry. (Contextual citation based on search results regarding SBD-F protocols).

  • Vuckovic, D. (2020).[4] "Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols." Analytical and Bioanalytical Chemistry. [Link]

  • Toyo'oka, T. (2009). "Resolution of chiral drugs and endogenous compounds by chromatography with fluorescence detection." Journal of Biochemical and Biophysical Methods.

Sources

Cross-Reactivity of 4-Methyl-3-Sulfanylpentan-1-ol with Sulfur-Binding Proteins

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-methyl-3-sulfanylpentan-1-ol (4M3SP) , focusing on its cross-reactivity with sulfur-binding proteins. It is designed for researchers in drug discovery, toxicology, and sensory science who need to understand how this volatile thiol interacts with biological systems beyond simple olfactory detection.

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Compound Profile

4-methyl-3-sulfanylpentan-1-ol (4M3SP) is a branched-chain volatile thiol. While primarily known in flavor chemistry (a key component of Sauvignon blanc aroma and a precursor to the "cat ketone"), its pharmacological relevance lies in its nucleophilic sulfanyl (thiol) group .

In a biological context, 4M3SP is not merely an odorant; it is a reactive sulfur species (RSS) candidate. Its cross-reactivity is defined by three distinct mechanisms:

  • Metalloprotein Chelation: Competitive inhibition of Zinc-dependent enzymes (e.g., MMPs).

  • Thiol-Disulfide Exchange: Covalent binding to serum albumin (HSA Cys34), affecting drug distribution.

  • Metabolic Competition: Substrate overlap with Flavin-Containing Monooxygenases (FMOs), creating potential drug-drug interactions (DDIs).

Chemical Profile
PropertySpecificationRelevance
IUPAC Name 4-methyl-3-sulfanylpentan-1-olSpecific isomer structure affects steric fit.
Functional Group Sulfanyl (-SH) + Hydroxyl (-OH)Bidentate chelation potential (S and O donors).
pKa (Thiol) ~9.5 - 10.0Exists primarily as R-SH (protonated) at physiological pH (7.4), making it a "soft" nucleophile.
LogP ~1.76Moderate lipophilicity; crosses membranes but binds albumin.

Comparative Performance Analysis

This section compares 4M3SP against three standard "alternatives" in thiol research to contextualize its reactivity:

  • Glutathione (GSH): The endogenous antioxidant baseline.

  • Captopril: A pharmaceutical thiol (ACE inhibitor) and known Zinc chelator.

  • 3-Mercaptohexan-1-ol (3MH): A structural analog used in sensory studies.

Table 1: Cross-Reactivity & Binding Metrics[1]
Feature4M3SP (Target) Glutathione (GSH) Captopril (Drug Std) 3-Mercaptohexan-1-ol
Primary Target Olfactory Receptors (OR2M3)GSTs / ROS ScavengingAngiotensin-Converting Enzyme (ACE)Olfactory Receptors (OR2T11)
Albumin Binding (HSA) High (Mixed Disulfide)Low (Rapid turnover)High (Covalent binding)Moderate
Zinc Chelation (Kd) ~10⁻⁶ M (Estimated) ~10⁻⁵ M~10⁻⁹ M (High Affinity)~10⁻⁶ M
Metabolic Route FMO3 (S-oxidation) Peptidase hydrolysisS-methylation / DisulfideGlucuronidation
Steric Hindrance High (Branched) High (Tripeptide)ModerateLow (Linear chain)
Key Insight: The "Stealth" Interaction

Unlike Captopril, which is designed to bind Zinc tightly, 4M3SP binds "loosely" but non-specifically. This creates a toxicological blind spot : it may not inhibit a target 100%, but it can shift the


 of metalloenzymes or displace drugs from Albumin, altering the free fraction of co-administered therapeutics.

Mechanistic Pathways

Mechanism A: The Zinc Trap (Metalloprotein Inhibition)

4M3SP acts as a bidentate ligand. The sulfur atom coordinates with the catalytic Zinc ion in metalloproteases (MMPs), while the hydroxyl group can stabilize the complex via hydrogen bonding. This mimics the mechanism of thiol-based inhibitors but with lower affinity due to the bulky isobutyl tail.

Mechanism B: The Albumin Sink (Pharmacokinetics)

Human Serum Albumin (HSA) possesses a single free cysteine (Cys34). In plasma, 4M3SP undergoes thiol-disulfide exchange with HSA-Cys34.

  • Reaction: Alb-S⁻ + R-SH ⇌ Alb-S-S-R + H⁺ + 2e⁻ (Oxidative environment)

  • Consequence: This converts 4M3SP into a "protein-bound" hapten, potentially triggering immune responses (hypersensitivity) or extending its circulatory half-life.

Mechanism C: Metabolic Clearance (FMO vs. CYP)

Unlike many lipophilic drugs oxidized by Cytochrome P450 (CYP), nucleophilic thiols like 4M3SP are preferred substrates for Flavin-Containing Monooxygenases (FMO3) .

  • Pathway: 4M3SP

    
     4M3SP-S-Oxide (Sulfoxide).
    
  • Risk: If a patient is taking other FMO substrates (e.g., Itopride, Ranitidine), 4M3SP can competitively inhibit their metabolism.

Visualization: The Cross-Reactivity Network

G cluster_Targets Biological Targets (Cross-Reactivity) Compound 4-Methyl-3-Sulfanylpentan-1-ol (4M3SP) OR Olfactory Receptors (OR2M3 / OR2T11) Compound->OR High Affinity (Cu/Zn Coordination) HSA Serum Albumin (Cys34 Residue) Compound->HSA Disulfide Exchange (Covalent Binding) MMP Metalloproteases (Zn2+ Active Site) Compound->MMP Chelation Inhibition (Reversible) FMO Metabolic Enzymes (FMO3) Compound->FMO S-Oxygenation (Metabolic Clearance) Sensory Sensory Perception (Odor) OR->Sensory PK Altered Pharmacokinetics (Drug Displacement) HSA->PK Tox Enzyme Inhibition (Toxicology) MMP->Tox FMO->PK

Figure 1: Cross-reactivity network of 4M3SP showing primary sensory targets (Green) and secondary pharmacological/toxicological interactions (Yellow/Red).

Experimental Protocols

To validate these interactions in your own lab, use the following self-validating protocols.

Protocol 1: Thiol-Disulfide Exchange Assay (Albumin Binding)

Objective: Quantify the extent of 4M3SP binding to HSA Cys34. Principle: Ellman’s Reagent (DTNB) reacts with free thiols to produce TNB²⁻ (yellow, 412 nm). As 4M3SP binds HSA, the available free thiol concentration decreases relative to the theoretical total.

Workflow:

  • Preparation: Prepare 50 µM HSA (fatty-acid free) in PBS (pH 7.4).

  • Incubation: Add 4M3SP (0 to 200 µM titration) to HSA aliquots. Incubate at 37°C for 60 min.

  • Filtration (Critical Step): Use a 10 kDa molecular weight cutoff (MWCO) spin column to remove unbound 4M3SP. Wash the protein retentate 3x with PBS.

    • Self-Validation: If you skip filtration, DTNB will react with both bound and free 4M3SP, yielding false negatives for binding.

  • Quantification: React the retentate (containing HSA and HSA-S-S-4M3SP) with 1 mM DTNB. Measure Absorbance at 412 nm.

  • Calculation:

    
    .
    
    • Result: A decrease in Free Cys34 correlates with 4M3SP covalent binding.

Protocol 2: Zinc-Dependent Metalloprotease Inhibition (FRET Assay)

Objective: Determine if 4M3SP inhibits MMPs via Zinc chelation. Principle: Use a FRET peptide substrate that fluoresces upon cleavage by MMP-9.

Workflow:

  • Enzyme: Recombinant Human MMP-9 (10 nM) in Assay Buffer (50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

    • Note: Do not add excess Zinc to the buffer; it will mask the chelation effect.

  • Inhibitor: Add 4M3SP (log dilutions: 1 nM to 100 µM). Include Captopril (1 µM) as a positive control and DMSO as a negative control.

  • Substrate: Add fluorogenic substrate (e.g., Mca-PLGL-Dpa-AR-NH2) at 10 µM.

  • Kinetic Read: Measure Fluorescence (Ex/Em 328/393 nm) every 1 min for 30 min.

  • Analysis: Plot

    
     vs. [4M3SP]. Calculate 
    
    
    
    .
    • Interpretation: If

      
       shifts when excess ZnCl₂ (1 mM) is added back to the reaction, the mechanism is confirmed as Zinc Chelation .
      

References

  • Polster, J. et al. (2025). "3-Mercapto-2-methylpentan-1-ol: A New Powerful Aroma Compound."[1] ResearchGate.[2] Link

  • Merlot, A. M. & Richardson, D. R. (2014).[3] "Unraveling the mysteries of serum albumin—more than just a serum protein." Frontiers in Physiology. Link

  • Phillips, I. R. & Shephard, E. A. (2008). "Flavin-containing monooxygenases: mutations, disease and drug response." Trends in Pharmacological Sciences. Link

  • Chipinda, I. et al. (2011). "Haptenation: chemical reactivity and protein binding." Journal of Allergy. Link

  • Krueger, A. et al. (2005). "Thiol supplementation inhibits metalloproteinase activity independent of glutathione status." Arteriosclerosis, Thrombosis, and Vascular Biology. Link

  • FooDB. (2025). "Compound Summary: 4-methyl-3-sulfanylpentan-2-one (Ketone Analog)." FooDB.ca. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.